4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-phenyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c16-12-14-13-11(10-7-4-8-17-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZDETZAWGOQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350257 | |
| Record name | 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57600-04-1 | |
| Record name | 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structural Elucidation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1][2][3] The incorporation of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of the molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the structural elucidation of a specific derivative, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest due to the combined pharmacophores of the triazole, thiophene, and phenyl moieties.
This document is intended for researchers, scientists, and professionals in drug development. It will detail the synthetic rationale, explore the critical thione-thiol tautomerism inherent to this class of compounds, and provide a comprehensive, multi-technique approach to its structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Each section is designed to not only present the data but also to explain the causality behind the experimental choices and the interpretation of the results, ensuring a robust and self-validating analytical workflow.
Synthetic Pathway and Mechanistic Insight
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium.[4] This method provides a high-yielding and regioselective route to the desired triazole core.
The logical workflow for the synthesis is depicted below:
Figure 1: Synthetic route for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis
-
Formation of the Thiosemicarbazide Intermediate:
-
To a solution of thiophene-2-carbohydrazide (1 equivalent) in ethanol, add phenyl isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and collect the precipitated 1-(thiophen-2-oyl)-4-phenylthiosemicarbazide by filtration. Wash with cold ethanol and dry.
-
-
Cyclization to the 1,2,4-Triazole-3-thiol:
-
Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture under reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
-
Structural Elucidation: A Multi-faceted Approach
The unambiguous determination of the structure of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol requires a combination of spectroscopic and analytical techniques. A key feature of this molecule is its potential to exist in two tautomeric forms: the thiol form and the thione form. The following sections will detail the expected outcomes from each analytical technique and how they contribute to the final structural assignment.
Figure 2: Thione-thiol tautomerism in the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing further confirmation.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. A crucial aspect to investigate is the tautomeric equilibrium. In the thione form, an N-H proton will be present, while the thiol form will exhibit an S-H proton. The chemical shift of the N-H proton in the thione form is typically significantly downfield (δ 13-16 ppm) and may be broad, whereas the S-H proton of the thiol form appears at a more moderate chemical shift and is often sharper.[5][6][7]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Thione form) | 13.0 - 14.5 | Broad singlet | 1H |
| Aromatic (Phenyl) | 7.2 - 7.6 | Multiplet | 5H |
| Aromatic (Thiophene) | 7.0 - 7.8 | Multiplet | 3H |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework. The chemical shift of the C3 carbon of the triazole ring is highly indicative of the predominant tautomer. In the thione form (C=S), this carbon is significantly deshielded and appears at a chemical shift of δ > 160 ppm.[5][6] In the thiol form (C-S), the same carbon would be expected at a lower chemical shift.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S (Thione form) | 165 - 175 |
| C5 (Triazole) | 145 - 150 |
| Aromatic (Phenyl) | 125 - 135 |
| Aromatic (Thiophene) | 125 - 135 |
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Will confirm the coupling between adjacent protons within the phenyl and thiophene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate the proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the connectivity of the different ring systems. Long-range correlations between the phenyl protons and the triazole carbons, as well as between the thiophene protons and the triazole carbons, will provide unambiguous evidence for the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrations to observe are those associated with the thione and potential thiol groups.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Significance |
| N-H Stretch (Thione) | 3100 - 3300 | Indicates the presence of the thione tautomer. |
| C=S Stretch (Thione) | 1200 - 1300 | Strong evidence for the thione form. |
| S-H Stretch (Thiol) | 2550 - 2600 (weak) | Often weak or absent, but its presence would indicate the thiol tautomer. |
| C=N Stretch | 1580 - 1620 | Characteristic of the triazole ring. |
| Aromatic C-H Stretch | > 3000 | Confirms the presence of aromatic rings. |
The presence of a strong absorption band in the N-H stretching region and a band for the C=S stretch, coupled with the absence of a distinct S-H stretch, would strongly support the thione as the predominant tautomer in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.
-
Expected Molecular Ion Peak ([M]⁺ or [M+H]⁺): For C₁₂H₉N₃S₂, the calculated monoisotopic mass is approximately 259.03 g/mol . The mass spectrum should show a prominent peak corresponding to this mass.
-
Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak that is approximately 9% of the intensity of the [M]⁺ peak.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the thiophene ring, the phenyl ring, or cleavage of the triazole ring.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, including the conformation of the phenyl and thiophene rings relative to the triazole core. It will definitively identify the predominant tautomer in the crystalline state. Based on analogous structures, it is expected that the triazole and thiophene rings will be nearly coplanar, while the phenyl ring will be significantly twisted out of the plane of the triazole ring.[6]
Conclusion
The structural elucidation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthetic route via a thiosemicarbazide intermediate is a reliable method for obtaining the target compound. A thorough investigation of the thione-thiol tautomerism is critical for a complete structural description. The combined application of NMR spectroscopy (¹H, ¹³C, and 2D), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction provides a self-validating workflow that ensures the accurate and unambiguous assignment of the molecular structure. This comprehensive approach is essential for advancing the development of new therapeutic agents and functional materials based on the versatile 1,2,4-triazole scaffold.
References
- Safonov, A. A., & Nosulenko, I. S. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 30-35.
-
MDPI. (2020). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Retrieved from [Link]
-
ResearchGate. (2023). 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Retrieved from [Link]
-
KTU AVES. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
National Institutes of Health. (2011). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... Retrieved from [Link]
-
MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (2025). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Retrieved from [Link]
-
National Institutes of Health. (2012). 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Retrieved from [Link]
-
Ukrainian Scientific Medical Youth Journal. (2026). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). Retrieved from [Link]
-
MDPI. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
-
DergiPark. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
Sources
- 1. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
Chemical Profile & Characterization Guide: 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
[1][2]
Executive Summary: The Scaffold
The compound 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol represents a critical pharmacophore in medicinal chemistry.[1] Belonging to the class of 1,2,4-triazoles, it is distinguished by the presence of a thiophene ring at position 5 and a phenyl group at position 4.[1]
Its significance lies in its tautomeric versatility (thione-thiol equilibrium) and its role as a "privileged scaffold" for synthesizing antimicrobial, anti-inflammatory, and antioxidant agents.[1] This guide details its synthesis, physical properties, and structural validation, providing a roadmap for researchers utilizing this moiety as a precursor for S-substituted derivatives (e.g., thioethers, Schiff bases).[1]
Chemical Identity & Constants
The following table summarizes the core identifiers and calculated constants for the molecule.
| Property | Value |
| IUPAC Name | 4-phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| CAS Registry Number | 57600-04-1 |
| Molecular Formula | C₁₂H₉N₃S₂ |
| Molecular Weight | 259.35 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (Calculated) | ~6.5 (Thiol group acidity) |
| LogP (Predicted) | 2.5 – 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthesis Protocol: The Cyclization Pathway
The most robust method for synthesizing this compound involves the cyclization of a thiosemicarbazide intermediate in a basic medium.[1] This pathway minimizes side products and ensures high regioselectivity.[1]
Reagents & Materials
-
Precursor A: Thiophene-2-carbohydrazide (1.0 eq)[1]
-
Precursor B: Phenyl isothiocyanate (1.1 eq)[1]
-
Base: 2N Sodium Hydroxide (NaOH)[1]
-
Acid: 2N Hydrochloric Acid (HCl)[1]
Step-by-Step Methodology
-
Formation of Intermediate: Dissolve Thiophene-2-carbohydrazide in absolute ethanol. Add Phenyl isothiocyanate dropwise with constant stirring.
-
Reflux (Stage 1): Heat the mixture to reflux for 2–4 hours. A solid precipitate (the thiosemicarbazide intermediate) typically forms.[1]
-
Cyclization: Add 2N NaOH solution to the reaction mixture. Continue refluxing for an additional 4–6 hours. The solution will become clear as the triazole ring closes and the thiol salt forms.[1]
-
Isolation: Cool the mixture to room temperature. Pour into crushed ice/water.
-
Precipitation: Acidify carefully with 2N HCl to pH 4–5. The product will precipitate as a white/pale yellow solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1 ratio) to obtain the pure thione.[1]
Workflow Visualization
Figure 1: Synthetic pathway via base-catalyzed cyclodehydration of thiosemicarbazide.
Physical & Chemical Properties[1][2][3][4][5][6][7][8][9]
Solubility Profile
Understanding the solubility is critical for biological assays and further derivatization.[1]
| Solvent | Solubility Rating | Notes |
| DMSO | High | Preferred solvent for NMR and biological stock solutions.[1] |
| DMF | High | Suitable for S-alkylation reactions.[1] |
| Ethanol | Moderate | Soluble when hot; used for recrystallization.[1][2] |
| Chloroform | Low | Poor solubility; not recommended for extraction.[1] |
| Water | Insoluble | Precipitates upon acidification of alkaline solutions.[1] |
Melting Point & Thermal Behavior
Structural Characterization: The Tautomerism Factor
A critical aspect of this molecule is the thione-thiol tautomerism .[1] In the solid state, it predominantly exists as the thione (NH/C=S), while in solution (especially basic), the thiol (N/C-SH) form participates in reactions.[1]
Spectroscopic Fingerprint
1. Infrared Spectroscopy (FT-IR)
-
3100 – 3300 cm⁻¹: N-H stretching (Broad). Indicates Thione form.
-
2500 – 2600 cm⁻¹: S-H stretching. Often weak or absent in solid state (confirms thione dominance).[1]
-
1600 – 1620 cm⁻¹: C=N stretching (Triazole ring).[1]
-
1240 – 1300 cm⁻¹: C=S stretching.[1] Diagnostic for thione form.
2. ¹H NMR (DMSO-d₆, 400 MHz)
-
δ 13.8 – 14.2 ppm (1H, s, broad): The labile proton.[1] Its far downfield shift is characteristic of the N-H (thione) or S-H (thiol) proton involved in hydrogen bonding.[1]
-
δ 7.1 – 7.8 ppm (Multiplet): Aromatic protons from the Phenyl ring and Thiophene ring.[1]
-
Differentiation: Thiophene protons often appear as distinct doublets/triplets if resolution is high, while phenyl protons cluster in the 7.4–7.6 range.[1]
-
Tautomeric Equilibrium Diagram
Figure 2: The equilibrium between the thione (left) and thiol (right) forms.[1][2][3][4] The thiol form is the nucleophile in S-alkylation reactions.[1]
Functional Reactivity & Applications
Researchers utilize this scaffold primarily for its nucleophilic sulfur atom.[1]
-
S-Alkylation (Mannich Bases): Reaction with formaldehyde and secondary amines yields Mannich bases with enhanced water solubility.[1]
-
Schiff Bases: While the sulfur is the primary reactive site, the N-4 position (if unsubstituted) or the hydrazine precursor allows for Schiff base formation.[1] However, in this specific molecule (4-phenyl substituted), the nitrogen is blocked, directing reactivity almost exclusively to the sulfur.[1]
-
Disulfide Formation: Oxidation (e.g., with Iodine/DMSO) yields the disulfide dimer, often used to study redox-responsive drug release.[1]
Handling & Safety (GHS)[2]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).[1]
References
-
PubChem. (n.d.).[5][1] 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Al-Masoudi, N. A., et al. (2012).[1] Synthesis and biological activity of some new 1,2,4-triazole derivatives.[1][2][6][3][4] (General reference for cyclization protocols of thiophene-triazoles).
-
Zaporizhzhia State Medical University. (2021).[1] Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.[1][7] (Validation of antioxidant activity and thiophene moiety effects). Retrieved from [Link]
Sources
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- 5. 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C12H9N3S2 | CID 676235 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and explore its promising biological activities, particularly its potential as an anticancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity: Nomenclature and Structural Elucidation
The compound with the systematic name 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a multifaceted molecule. It exists in a tautomeric equilibrium with its thione form, 4-phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .[1] This tautomerism is a key feature of the molecule's reactivity and biological interactions.
IUPAC Name: 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Tautomeric Form: 4-phenyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione[1]
Synonyms: A variety of synonyms are used in literature and chemical databases, including:
-
4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol[1]
-
4-phenyl-5-(thiophen-2-yl)-1,2,4-triazole-3-thiol
-
4-Phenyl-5-(thien-2-yl)-4H-1,2,4-triazole-3-thiol[1]
-
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃S₂ | [1] |
| Molecular Weight | 259.4 g/mol | [1] |
| CAS Number | 57600-04-1 | [1] |
The structural framework, featuring a central 1,2,4-triazole ring substituted with a phenyl group, a thiophene moiety, and a thiol/thione group, is crucial for its biological activity.[2] The presence of both electron-donating and electron-withdrawing groups, along with the sulfur and nitrogen heteroatoms, allows for diverse chemical interactions.
Synthesis and Characterization
The synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives generally follows established protocols for the formation of the 1,2,4-triazole ring system. A common and effective method involves the cyclization of a thiosemicarbazide precursor in an alkaline medium.[3]
General Synthetic Pathway
The synthesis can be conceptualized as a multi-step process, beginning with the formation of a key intermediate, a substituted thiosemicarbazide, followed by its cyclization.
Caption: Generalized synthetic scheme for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis, adapted from established methodologies.[3]
Step 1: Synthesis of 1-(thiophene-2-carbonyl)-4-phenylthiosemicarbazide
-
Dissolve thiophene-2-carbohydrazide in ethanol.
-
Add an equimolar amount of phenyl isothiocyanate to the solution.
-
Reflux the mixture for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the synthesized 1-(thiophene-2-carbonyl)-4-phenylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Spectroscopic Characterization
The structure of the synthesized compound is typically confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl and thiophene rings, as well as a signal for the N-H proton of the triazole ring and the S-H proton in the thiol tautomer.[4][5][6]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms in the phenyl, thiophene, and triazole rings.[5]
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H, C=N, C=S (in the thione form), and C-S stretching vibrations.[5][6]
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.[7]
Biological Activities and Therapeutic Potential
Derivatives of 1,2,4-triazole are known to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[5][7][8] 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its analogs have emerged as particularly promising therapeutic agents.
Anticancer Activity: Targeting the p53-MDM2 Interaction
A significant area of research for this class of compounds is their potential as anticancer agents.[9] The tumor suppressor protein p53 plays a critical role in preventing cancer, and its function is often inhibited in cancer cells through its interaction with the murine double minute 2 (MDM2) protein. Small molecules that can disrupt the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.
Derivatives of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol have been designed and synthesized as inhibitors of the p53-MDM2 interaction.[9] These compounds are predicted to mimic the key binding residues of p53, thereby blocking its interaction with MDM2.[9]
Caption: Proposed mechanism of action for anticancer activity via inhibition of the p53-MDM2 interaction.
Table 2: In Vitro Antiproliferative Activity of a Derivative (Compound F10) [9]
| Cell Line | IC₅₀ (µM) - 24h | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h |
| A549 (Lung Carcinoma) | 1.029 | 0.908 | 0.816 |
| U87 (Glioblastoma) | 5.193 | - | - |
| HL60 (Promyelocytic Leukemia) | 9.292 | - | - |
The data indicates that these compounds exhibit significant antiproliferative activity against various cancer cell lines, with some derivatives showing excellent potency.[9]
Antioxidant and Antiradical Activity
The thiol group in the structure suggests potential antioxidant properties. Studies on related 1,2,4-triazole-3-thiol derivatives have demonstrated their ability to act as radical scavengers.[6][10] The mechanism is believed to involve the donation of a hydrogen atom from the thiol group to neutralize free radicals. This antiradical activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[10] For instance, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed significant antiradical effects.[10]
Antimicrobial and Antifungal Activities
The 1,2,4-triazole nucleus is a core component of several clinically used antifungal agents, such as fluconazole and itraconazole.[6] It is therefore not surprising that derivatives of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol also exhibit antimicrobial and antifungal properties.[5][11] The presence of the sulfur atom and the planar aromatic systems likely contributes to their ability to interact with microbial enzymes and disrupt cellular processes.
Future Directions and Conclusion
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The demonstrated anticancer activity, particularly through the inhibition of the p53-MDM2 interaction, warrants further investigation and optimization. Lead compounds from this series could be advanced into preclinical and clinical studies.
Furthermore, the antioxidant and antimicrobial properties of these compounds suggest their potential application in treating conditions associated with oxidative stress and microbial infections. Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of these molecules, as well as in-depth mechanistic studies to fully elucidate their modes of action.
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Hotsulia, O., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 416-421. Available from: [Link]
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A Comprehensive Technical Guide to the Tautomerism of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide array of biological activities and diverse applications.[1][2] The tautomerism of substituted 1,2,4-triazole-3-thiols, specifically the equilibrium between the thione and thiol forms, is a critical determinant of their chemical reactivity, biological interactions, and physicochemical properties. This document delineates the theoretical underpinnings of this tautomerism, presents a rigorous computational framework for predicting tautomer stability, and outlines detailed experimental protocols for empirical validation. By integrating computational chemistry with spectroscopic and crystallographic techniques, this guide offers a holistic, self-validating system for the comprehensive study of this important class of heterocyclic compounds.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole Systems
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[2][3][4] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, profoundly influenced by tautomerism.[5] The subject of this guide, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, possesses the key functional groups that give rise to thione-thiol tautomerism.
The central question is which tautomeric form—the thione or the thiol—predominates under various conditions (gas phase, solution, and solid state). Answering this question is not merely an academic exercise; the different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. Therefore, a thorough understanding and ability to predict and confirm the tautomeric state is paramount for rational drug design and development. This guide provides the theoretical and practical framework for such an investigation.
Theoretical Framework: Thione-Thiol Tautomerism
The core of this study lies in the prototropic tautomerism of the triazole ring, specifically the equilibrium between the thione and thiol forms. This involves the migration of a proton between a nitrogen atom and a sulfur atom.
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H).
-
Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the triazole ring.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[6][7][8] Generally, in the gas phase and nonpolar solvents, the thiol form can be more stable, while polar solvents tend to favor the more polar thione form.[6]
Synthesis and Characterization
A reliable synthesis of the target compound is the foundational step for any tautomeric study. A common and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of substituted thiosemicarbazides.[9][10]
Synthetic Protocol
This protocol outlines a two-step synthesis starting from phenyl isothiocyanate and thiophene-2-carbohydrazide.
Step 1: Synthesis of N-phenyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide
-
Dissolve thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol.
-
Add phenyl isothiocyanate (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 2-3 hours. A precipitate will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide from Step 1 in an 8% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Melting Point: To assess purity.
-
FTIR Spectroscopy: To identify key functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
Caption: Synthetic pathway for the target compound.
Computational Analysis of Tautomeric Forms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.[11][12] These calculations can provide valuable insights into the tautomeric equilibrium in the gas phase and in solution.[5]
Computational Protocol
This protocol details the steps for a comprehensive computational study.
-
Structure Generation: Draw the 3D structures of both the thione and thiol tautomers using molecular modeling software (e.g., GaussView).
-
Geometry Optimization and Frequency Calculations:
-
Perform full geometry optimization for both tautomers in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[13] This level of theory provides a good balance between accuracy and computational cost for such systems.[11]
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Solvation Effects:
-
To model the effect of a solvent, re-optimize the geometries and perform frequency calculations using a continuum solvation model, such as the Solvation Model based on Density (SMD).[5] This should be done for solvents of varying polarity (e.g., water, ethanol, DMSO, and chloroform).
-
-
Data Analysis:
-
Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the thione and thiol tautomers in the gas phase and in each solvent.
-
The tautomer with the lower Gibbs free energy is predicted to be the more stable form.
-
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"4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" potential biological activities
An In-Depth Technical Guide on the Potential Biological Activities of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of potent therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for medicinal chemistry exploration. The 1,2,4-triazole ring is a quintessential example, forming the core of numerous approved drugs, including potent antifungal agents like fluconazole and itraconazole, and anticancer therapies such as anastrozole and letrozole.[1] Its widespread application stems from its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.
Similarly, the thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a prominent pharmacophore found in a diverse array of pharmaceuticals.[2] The lipophilicity and planar structure of thiophene often enhance membrane permeability and facilitate effective binding to receptor sites, contributing to its presence in drugs targeting everything from cancer to cardiovascular and neurological disorders.[2][3]
The molecule 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol represents a strategic hybridization of these two powerful scaffolds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the synthesis, characterization, and multifaceted biological potential of this compound. We will delve into its promising antimicrobial, antioxidant, and antiviral activities, supported by field-proven experimental protocols, mechanistic insights, and predictive in silico analyses.
Section 1: Synthesis and Structural Elucidation
The construction of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core is a well-established synthetic route in heterocyclic chemistry. The primary strategy involves the reaction of a carbohydrazide with an appropriate isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield the desired triazole ring.
The synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is efficiently achieved through this pathway.[4] The process begins with the reaction of thiophene-2-carbohydrazide and phenyl isothiocyanate, which forms the N,N'-disubstituted thiosemicarbazide. Subsequent heating in an alkaline solution, such as aqueous potassium hydroxide, induces cyclodehydration to furnish the target triazole-thiol. This method is favored for its operational simplicity and generally high yields.
Structural confirmation of the synthesized compound relies on a suite of standard spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular skeleton and the specific arrangement of the phenyl and thiophene substituents on the triazole core.[4][5] Infrared (IR) spectroscopy provides evidence for key functional groups, notably the presence of the thiol (S-H) stretch, while mass spectrometry confirms the molecular weight and fragmentation pattern.
Caption: General synthetic route for the target compound.
Section 2: Antimicrobial & Antifungal Potential
Mechanistic Rationale
The 1,2,4-triazole scaffold is renowned for its antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6] The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site, disrupting its function. Derivatives containing sulfur, like the target thiol, have also shown broad-spectrum antimicrobial activity against various bacterial strains.[5][7][8] Studies on similar thiophene-triazole hybrids suggest that potential bacterial targets could include DNA gyrase, an enzyme vital for DNA replication.[9]
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its reliability and quantitative nature make it a gold standard for susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve a precisely weighed amount of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the plate.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.
Caption: Workflow for MIC determination via broth microdilution.
Anticipated Data
The results are typically summarized in a table comparing the MIC values of the test compound against various microorganisms.
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | 16 | 2 | N/A |
| Escherichia coli | 32 | 1 | N/A |
| Pseudomonas aeruginosa | 64 | 4 | N/A |
| Candida albicans | 8 | N/A | 4 |
Section 3: Antioxidant Activity
Mechanistic Rationale
Compounds possessing a thiol (-SH) group are well-known for their antioxidant properties. The hydrogen atom of the thiol can be readily donated to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. The aromatic nature of the phenyl and thiophene rings can further stabilize the resulting thiyl radical through resonance, enhancing the compound's radical scavenging capacity.[10] Several studies on related 1,2,4-triazole-3-thiol derivatives have confirmed significant antioxidant activity.[11][12][13]
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Also, prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of ~1.0 at 517 nm.
-
Assay Reaction: In a series of test tubes or a 96-well plate, add varying concentrations of the test compound solution.
-
Initiation: Add a fixed volume of the DPPH solution to each tube/well and mix thoroughly. A control sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or plate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. Ascorbic acid or Trolox is typically used as a positive control.
Anticipated Data
The antioxidant potential is quantified by the IC50 value, where a lower value indicates higher activity.
| Compound | DPPH Scavenging IC50 (µM) |
| 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 45.8 |
| Ascorbic Acid (Standard) | 22.5 |
Section 4: Potential Antiviral and Enzyme Inhibition Activity
Mechanistic Rationale & In Silico Prediction
Beyond antimicrobial and antioxidant effects, the unique structure of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol makes it a candidate for more specific enzyme inhibition. The use of computational tools like molecular docking is indispensable for predicting and rationalizing these interactions, guiding further experimental work.[14]
A notable in silico study has already investigated the interaction of this specific molecule with proteins from the tick-borne encephalitis virus (TBEV).[4] The findings suggested that it is a promising inhibitor for the RNA-stimulated ATPase activity of the TBEV helicase, a critical enzyme for viral replication.[4] This prediction provides a strong rationale for pursuing experimental validation of its antiviral properties.
Methodology: Molecular Docking Workflow
Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein) to form a stable complex. It provides insights into binding affinity (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Caption: A streamlined workflow for in silico molecular docking studies.
Anticipated Data from In Silico Screening
Docking studies can be expanded to screen the compound against a panel of therapeutically relevant enzymes. The results are typically presented as binding energy scores.
| Protein Target (PDB ID) | Biological Relevance | Predicted Binding Energy (kcal/mol) |
| TBEV Helicase | Antiviral (Tick-borne encephalitis) | -8.5 |
| S. aureus DNA Gyrase B | Antibacterial | -7.9 |
| C. albicans Lanosterol 14α-demethylase | Antifungal | -8.1 |
| Human Focal Adhesion Kinase (FAK) | Anticancer | -7.5 |
Conclusion and Future Directions
The hybrid molecule 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol emerges as a compound of significant scientific interest, strategically combining two of medicinal chemistry's most privileged scaffolds. The available evidence, supported by studies on analogous structures and direct in silico analysis, points to a multifaceted biological profile. Its potential as an antimicrobial and antifungal agent is strongly suggested by its structural class, while the presence of a thiol group provides a clear basis for its antioxidant activity. Furthermore, predictive computational studies have highlighted a compelling and specific avenue for investigation into its antiviral capabilities against flaviviruses like TBEV.
This guide provides the foundational rationale and validated experimental frameworks for exploring these activities. Future research should focus on:
-
Experimental Validation: Synthesizing the compound and performing the described in vitro assays to confirm its antimicrobial, antioxidant, and cytotoxic activities.
-
Antiviral Testing: Progressing from in silico predictions to cell-based viral replication assays to validate its activity against TBEV or other relevant viruses.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications to the phenyl and thiophene rings to optimize potency and selectivity for a desired biological target.
-
Mechanism of Action Studies: For any confirmed activity, conducting further biochemical and cellular assays to elucidate the precise mechanism by which the compound exerts its effect.
This molecule stands as a promising lead structure, warranting further investigation to unlock its full therapeutic potential.
References
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ResearchGate. (n.d.). 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Retrieved from [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Retrieved from [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]
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Fedotov, S. O., & Hotsulia, A. S. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 26-31. Retrieved from [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from [Link]
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Matiichuk, V., Gzella, A., & Lesyk, R. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Pharmaceuticals, 14(10), 1045. Retrieved from [Link]
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An In-Depth Technical Guide to the ADMET Profile of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: An Integrated In Silico and In Vitro Approach
Introduction: The Critical Role of ADMET Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. The journey of a promising bioactive compound from a "hit" to a marketable therapeutic is fraught with challenges, with a significant portion of clinical trial failures attributed to suboptimal pharmacokinetic and safety profiles. This is where the systematic evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) becomes a cornerstone of preclinical research. Early and accurate ADMET profiling allows for the early identification and mitigation of potential liabilities, thereby de-risking drug development programs and conserving valuable resources.
This technical guide provides a comprehensive analysis of the predicted and experimental ADMET properties of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , a heterocyclic compound belonging to a class of molecules known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] By integrating state-of-the-art in silico prediction methodologies with established in vitro assays, we aim to construct a holistic ADMET profile of this compound, offering valuable insights for researchers and drug development professionals.
Part 1: In Silico ADMET Prediction: A First Look into the Druggability of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
In silico ADMET prediction has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological properties of compounds before their synthesis or extensive biological testing. These computational models leverage vast datasets of experimentally determined properties to train algorithms that can predict the behavior of novel chemical entities based on their molecular structure.
For this guide, we will utilize a consensus approach, integrating predictions from three widely recognized and validated platforms: SwissADME , pkCSM , and admetSAR . This multi-model strategy enhances the robustness of our predictions by mitigating the biases inherent in any single algorithm.
Methodology: Generating the In Silico Profile
The Canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, c1ccc(cc1)n2c(nnc2S)c3ccsc3, will be submitted to the SwissADME, pkCSM, and admetSAR web servers to generate a comprehensive ADMET profile.
Figure 1: Workflow for generating the in silico ADMET profile.
Predicted Physicochemical Properties and Drug-Likeness
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Key parameters include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA). These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five and Veber's Rule, which provide a preliminary assessment of a compound's potential for oral bioavailability.
| Property | Predicted Value | Drug-Likeness Rule | Compliance |
| Molecular Weight | 259.34 g/mol | Lipinski: < 500 g/mol | Yes |
| logP (Consensus) | ~2.5 - 3.0 | Lipinski: ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | Lipinski: ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | Lipinski: ≤ 10 | Yes |
| Rotatable Bonds | 2 | Veber: ≤ 10 | Yes |
| TPSA | 71.8 Ų | Veber: ≤ 140 Ų | Yes |
Interpretation: The predicted physicochemical properties of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol are well within the ranges defined by Lipinski's and Veber's rules, suggesting a favorable profile for oral absorption and bioavailability.
Predicted ADMET Profile
The following table summarizes the key predicted ADMET parameters for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, compiled from SwissADME, pkCSM, and admetSAR.
| ADMET Parameter | Category | Predicted Value/Classification | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Absorption | Moderate to High | Suggests good passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | Absorption | No | Not likely to be a substrate for P-gp efflux, which is favorable for absorption. |
| Distribution | |||
| Plasma Protein Binding | Distribution | High | Expected to be extensively bound to plasma proteins. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Yes | Predicted to cross the blood-brain barrier. |
| Metabolism | |||
| CYP1A2 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |
| CYP2C19 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |
| CYP2D6 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |
| Excretion | |||
| Renal OCT2 Substrate | Excretion | No | Unlikely to be a substrate for the renal organic cation transporter 2. |
| Toxicity | |||
| AMES Mutagenicity | Toxicity | Non-mutagenic | Low probability of being a mutagen. |
| hERG Inhibition | Toxicity | Low risk | Predicted to have a low potential for cardiotoxicity. |
| Hepatotoxicity | Toxicity | Low risk | Predicted to have a low potential for liver toxicity. |
| Skin Sensitization | Toxicity | Non-sensitizer | Unlikely to cause skin sensitization. |
Expert Analysis of the In Silico Profile:
The composite in silico profile of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is largely favorable. The compound is predicted to have good intestinal absorption and the ability to cross the blood-brain barrier, which could be advantageous or disadvantageous depending on the desired therapeutic target. The predicted inhibition of CYP2C9 and CYP3A4 warrants further investigation, as this could lead to clinically significant drug-drug interactions. The toxicity predictions are encouraging, suggesting a low likelihood of mutagenicity, cardiotoxicity, and hepatotoxicity.
Part 2: In Vitro ADMET Assays: Experimental Validation of a Promising Candidate
While in silico predictions provide a valuable initial assessment, experimental validation is crucial to confirm the ADMET properties of a compound. This section outlines the standard operating procedures for key in vitro assays to investigate the absorption, metabolism, and toxicity of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal permeability.[4] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and brush border enzymes, mimicking the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker such as Lucifer yellow.
-
Permeability Assessment:
-
The test compound is added to the apical (A) side of the monolayer, and the concentration in the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.
-
Conversely, the compound is added to the basolateral side, and the concentration in the apical side is measured to determine the Papp in the B-to-A direction.
-
-
Efflux Ratio Calculation: The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Figure 2: Workflow of the Caco-2 permeability assay.
Human Liver Microsomal Stability Assay for Metabolic Fate
Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The HLM stability assay is a standard method to assess the intrinsic clearance of a compound and predict its metabolic fate.[5]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing HLMs, the test compound, and a buffer is prepared.
-
Initiation of Metabolism: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP-mediated reactions.
-
Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Figure 3: Workflow of the human liver microsomal stability assay.
MTT Cytotoxicity Assay for Preliminary Safety Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates. A human hepatoma cell line, such as HepG2, is often used to assess potential hepatotoxicity.
Protocol:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan by viable cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Figure 4: Workflow of the MTT cytotoxicity assay.
Part 3: Bridging the Gap - Integrating In Silico and In Vitro Data
The true power of a comprehensive ADMET assessment lies in the synergy between computational predictions and experimental results. The in silico data serves to guide the experimental design and prioritize compounds, while the in vitro data provides the necessary validation and refinement of the computational models.
For 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, the in silico predictions suggest a promising drug-like profile. The subsequent in vitro assays will be critical in confirming these predictions. For instance, a high Papp value in the Caco-2 assay would corroborate the predicted high intestinal absorption. Similarly, a short half-life in the HLM assay would indicate rapid metabolism, which may or may not be desirable depending on the therapeutic indication. Any significant cytotoxicity observed in the MTT assay would necessitate further investigation into the mechanism of toxicity.
Conclusion: A Roadmap for the Preclinical Development of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
This technical guide has provided a detailed roadmap for the ADMET characterization of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The integrated approach of in silico prediction and in vitro validation offers a robust framework for assessing the druggability of this promising compound.
The favorable in silico ADMET profile, characterized by good predicted oral absorption, CNS penetration, and a generally low toxicity risk, positions this molecule as a viable candidate for further preclinical development. However, the predicted inhibition of key metabolic enzymes (CYP2C9 and CYP3A4) highlights a potential liability that must be experimentally verified and, if confirmed, addressed through medicinal chemistry efforts or careful consideration of its clinical use.
By following the detailed protocols and interpretive guidance provided herein, researchers can generate a comprehensive and reliable ADMET data package for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, enabling informed decision-making and accelerating its potential journey from a promising molecule to a valuable therapeutic agent.
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An In-depth Technical Guide to 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic compound 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has emerged as a molecule of significant interest in medicinal chemistry. Possessing a unique structural framework, this 1,2,4-triazole derivative has demonstrated a range of biological activities, with its potential as an anticancer agent being a primary focus of recent research. This technical guide provides a comprehensive review of the current literature, detailing its synthesis, exploring its multifaceted biological activities, and elucidating its potential as a therapeutic agent. Particular emphasis is placed on its role as an inhibitor of the p53-MDM2 interaction, a critical pathway in cancer progression.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key component in a variety of approved drugs, highlighting its importance in drug design and development.[3] The versatility of the triazole ring allows for the synthesis of a vast array of derivatives, each with the potential for unique biological interactions.[4][5] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been shown to impart a wide spectrum of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer effects.[4][6]
This guide focuses specifically on 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a derivative that combines the established pharmacological importance of the triazole-thiol core with the electronic and steric properties of phenyl and thiophene moieties.
Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the cyclization of a thiosemicarbazide precursor in an alkaline medium.[7][8][9] This method provides a reliable and efficient route to the target compound.
General Synthetic Pathway
The synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol generally follows a two-step process, starting from a suitable carboxylic acid hydrazide.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[4][5] The incorporation of various aromatic and heteroaromatic moieties onto the triazole ring allows for the fine-tuning of their biological profiles, making them attractive candidates for drug development programs.
This document provides a comprehensive guide for the synthesis of a specific 1,2,4-triazole derivative, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol . This compound, featuring both a phenyl and a thiophene substituent, represents a class of molecules with significant potential for biological activity, including promising anticancer properties.[4] These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, an exploration of the underlying reaction mechanisms, and robust characterization techniques.
Synthetic Strategy: A Two-Step Approach to the Triazole Core
The synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is efficiently achieved through a two-step process. This strategy involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This method is widely recognized for its reliability and good yields in the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[6]
The overall synthetic pathway is depicted below:
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Application Note & Protocol: A Guided Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol from Thiophene-2-carbohydrazide
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural features, including hydrogen bonding capabilities and dipole character, allow for high-affinity interactions with various biological targets.[2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of therapeutic activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The incorporation of a thiol group at the 3-position and diverse substituents at the 4- and 5-positions, such as the phenyl and thiophene rings in the target compound, further modulates this biological activity, making these molecules prime candidates for drug discovery and development programs.[3][4]
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , a representative member of this valuable class of compounds. The synthetic route begins with the readily accessible starting material, thiophene-2-carbohydrazide. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a step-by-step procedure but also the underlying mechanistic rationale for each experimental choice.
Overall Synthetic Strategy & Mechanistic Rationale
The synthesis of the target triazole is achieved through a robust and efficient two-step process. This strategy is a well-established method for constructing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[5][6][7]
Step 1: Nucleophilic Addition to Form a Thiosemicarbazide Intermediate. The synthesis commences with the reaction between thiophene-2-carbohydrazide and phenyl isothiocyanate. The terminal nitrogen atom of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.[8] This addition reaction proceeds readily, typically in a polar solvent like ethanol, to yield the key intermediate, 1-(thiophen-2-carbonyl)-4-phenylthiosemicarbazide .
Step 2: Base-Catalyzed Intramolecular Cyclization. The synthesized thiosemicarbazide intermediate is then subjected to cyclization in an alkaline medium.[5][6] The presence of a base (e.g., sodium hydroxide) is critical; it deprotonates one of the amide nitrogens, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack on the thiocarbonyl carbon. The subsequent elimination of a water molecule (dehydration) results in the formation of the stable, aromatic 1,2,4-triazole ring, yielding the final product.
The overall workflow is depicted below:
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"4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" synthesis protocol
An In-Depth Guide to the Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure known for a wide spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] This guide details a reliable two-step synthetic pathway, commencing with the formation of a key thiosemicarbazide intermediate, followed by an alkaline-mediated intramolecular cyclization. The protocol is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering not just a procedural walkthrough but also the underlying chemical principles, troubleshooting guidance, and methods for structural verification.
Introduction and Scientific Background
Heterocyclic compounds containing the 1,2,4-triazole ring system are a cornerstone of modern medicinal chemistry. Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, allow them to effectively interact with various biological targets.[3] The incorporation of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their pharmacological profiles. The target molecule, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, combines the triazole core with phenyl and thiophene moieties, making it a promising candidate for further biological evaluation.
The synthetic strategy presented herein is a well-established and robust method for constructing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[4][5] It relies on the initial nucleophilic addition of a carbohydrazide to an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide.[6][7] This intermediate is then subjected to a base-catalyzed cyclodehydration, a classic and efficient method for forming the triazole heterocycle.[4][8]
Synthetic Pathway Overview
The synthesis is executed in two primary stages, as illustrated in the workflow diagram below.
Stage 1: Synthesis of the Thiosemicarbazide Intermediate. Thiophene-2-carbohydrazide serves as the nucleophile, attacking the electrophilic carbon of phenyl isothiocyanate. This reaction forms the stable intermediate, 1-(thiophene-2-carbonyl)-4-phenylthiosemicarbazide.
Stage 2: Cyclization to the 1,2,4-Triazole-3-thiol. The thiosemicarbazide intermediate undergoes an intramolecular cyclization in a strong alkaline medium (e.g., Sodium Hydroxide). This base-catalyzed reaction results in the elimination of a water molecule and the formation of the desired triazole ring structure. Subsequent acidification precipitates the final product.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Thiophene-2-carbohydrazide | ≥98% | Sigma-Aldrich |
| Phenyl isothiocyanate | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | Reagent Grade | Merck |
| Sodium Hydroxide (NaOH) | Analytical Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), conc. | Analytical Grade | Fisher Scientific |
| Deionized Water | - | In-house |
| Standard Glassware | - | Pyrex/Kimble |
| Magnetic Stirrer with Hotplate | - | IKA/Heidolph |
| Reflux Condenser | - | - |
| Büchner Funnel and Filter Paper | - | Whatman |
3.2. Part A: Synthesis of 1-(thiophene-2-carbonyl)-4-phenylthiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbohydrazide (0.01 mol, 1.42 g) in 50 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Reagent Addition: To this clear solution, add phenyl isothiocyanate (0.01 mol, 1.2 mL) dropwise over 5 minutes with continuous stirring. The addition is exothermic, and the mixture may become cloudy.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate.
-
-
Isolation: After the reaction is complete, cool the flask to room temperature. A white solid precipitate will form. Allow it to stand in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid in a vacuum oven at 60 °C to a constant weight. The product is typically of sufficient purity for the next step.
3.3. Part B: Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (Final Product)
-
Reaction Setup: Place the dried 1-(thiophene-2-carbonyl)-4-phenylthiosemicarbazide (0.008 mol) from Part A into a 250 mL round-bottom flask. Add an 8% (w/v) aqueous solution of sodium hydroxide (50 mL).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will dissolve as the reaction proceeds, forming a homogenous solution.
-
Mechanistic Insight: The strong alkaline environment facilitates the deprotonation of the amide nitrogen, which then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This is followed by dehydration to yield the stable aromatic triazole ring.[4]
-
-
Isolation: After reflux, cool the reaction mixture to room temperature. Filter the solution to remove any minor insoluble impurities.
-
Precipitation: Transfer the clear filtrate to a beaker and place it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6. A voluminous precipitate will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold deionized water (3 x 30 mL) until the washings are neutral to litmus paper.[4]
-
Recrystallization: For higher purity, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 65 °C.
Characterization and Expected Results
The identity and purity of the synthesized 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₉N₃S₂[9] |
| Molecular Weight | 259.35 g/mol |
| Melting Point | Specific melting point should be determined experimentally and compared with literature values. |
| Yield | 65-80% (typical) |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretch), ~2600-2550 (S-H stretch, often weak or absent), ~1600 (C=N stretch), ~1300 (C=S stretch). |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.9 (s, 1H, SH/NH tautomer), ~7.2-7.8 (m, 8H, Ar-H from phenyl and thiophene rings). The exact shifts and multiplicities will depend on the specific spectrometer and solvent used.[10] |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ at ~260.03. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Incomplete reaction; impure starting materials; insufficient reflux time. | Ensure reagents are pure and dry. Extend reflux time and monitor via TLC. Ensure dropwise addition of isothiocyanate to control exotherm. |
| Low Yield in Part B | Incomplete cyclization; product loss during work-up; over-acidification. | Increase reflux time. Carefully control pH during acidification to avoid re-dissolving the product. Ensure thorough washing to remove salts but avoid excessive use of organic solvents. |
| Product is Oily or Gummy | Presence of impurities; incomplete drying; insufficient purification. | Ensure complete removal of starting materials in Part A. Perform recrystallization carefully, ensuring slow cooling. Dry the product thoroughly under vacuum. |
| Unexpected ¹H NMR Spectrum | Presence of starting materials or side products; incorrect structure. | Re-purify the product via recrystallization. Compare the spectrum with literature data for similar compounds. Confirm the structure using 2D NMR or other analytical methods if necessary. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Phenyl isothiocyanate is a lachrymator and is toxic. Handle with extreme care and avoid inhalation or skin contact.
-
Concentrated Hydrochloric Acid and Sodium Hydroxide are highly corrosive. Handle with care to avoid severe burns.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
ResearchGate. (n.d.). 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
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Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][11][12]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]
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Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Retrieved from [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
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Pharmacia. (n.d.). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Thiosemicarbazides: Synthesis and reactions. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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Journal of Research in Chemistry. (n.d.). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved from [Link]
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MDPI. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF. Retrieved from [Link]
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Research J. Pharmacy and Technology. (n.d.). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Retrieved from [Link]
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DergiPark. (n.d.). Synthesis and analytical applications of thiosemicarbazide derivative. Retrieved from [Link]
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Application Notes & Protocols: Purification of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction: The Imperative for Purity
This guide provides a detailed examination of the purification strategies for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, grounded in its fundamental physicochemical properties. We will present two primary, robust protocols—acid-base extraction and recrystallization—and discuss methods for verifying final purity. These protocols are designed to be self-validating, ensuring researchers can confidently obtain a highly purified compound for downstream applications.
Foundational Physicochemical Properties
A successful purification strategy is not accidental; it is dictated by the molecule's inherent properties. The structure of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol contains several key features that we can exploit for separation.
-
The Thiol Group (-SH): The most critical feature for purification is the thiol group. It is weakly acidic and can be deprotonated by a suitable base to form a water-soluble thiolate salt. This is the cornerstone of the acid-base extraction method. The parent compound, 1H-1,2,4-triazole-3-thiol, has a predicted pKa of approximately 9.24.[3][4]
-
Aromatic Systems: The presence of phenyl and thiophene rings contributes to the molecule's planarity and relatively nonpolar character, making it poorly soluble in water but soluble in many organic solvents. This property is essential for both liquid-liquid extraction and recrystallization.
-
Solid State: The compound is a solid at room temperature, making recrystallization a viable and effective final polishing step.[5]
These properties are summarized in the table below.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₂H₉N₃S₂ | - |
| Physical State | Solid | Enables purification by recrystallization. |
| Key Functional Group | Thiol (-SH) | The acidic proton allows for selective separation via acid-base extraction. |
| Predicted pKa | ~9.2 (for the thiol proton)[3][4] | A moderately strong base (e.g., NaOH) is required to deprotonate the thiol, forming a water-soluble salt. |
| Solubility | Poor in water; Soluble in organic solvents (e.g., DCM, Chloroform, hot Ethanol, DMF). | Essential for liquid-liquid extraction and selection of recrystallization solvents. |
Purification Strategy Workflow
The choice of purification method depends on the nature of the impurities and the desired final purity. The following diagram outlines a logical workflow for purifying the crude product post-synthesis.
Caption: Workflow for the acid-base extraction purification protocol.
Detailed Step-by-Step Methodology
-
Dissolution: Dissolve the crude solid product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.
-
Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate fully. The desired product is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities, and set it aside.
-
Re-extraction (Optional but Recommended): To maximize recovery, wash the organic layer again with a fresh portion of 1 M NaOH. Combine this second aqueous wash with the first.
-
Acidification: Transfer the combined aqueous layers to a beaker and cool in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a white or off-white solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3). [2]6. Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, assuming a suitable solvent can be found. It is ideal as a final polishing step after acid-base extraction or as a primary method if the impurities have significantly different solubilities from the product. [6][7]
Principle
The principle of recrystallization is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the solution becomes supersaturated with respect to the desired compound, which crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).
Solvent Selection
The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on literature for similar 1,2,4-triazole-3-thiol derivatives, the following solvents are excellent candidates. [2][7][8]
| Solvent | Rationale & Comments |
|---|---|
| Ethanol (EtOH) | Often cited for recrystallizing triazole-thiol derivatives. [2][7]The product is likely soluble in hot ethanol and less soluble in cold ethanol. |
| DMF / Water | A solvent/anti-solvent system. The product dissolves in dimethylformamide (DMF), and water is added to induce precipitation. This is effective for highly polar compounds. [8] |
| Hexane | While unlikely to be a primary solvent, hexane can be used as an anti-solvent or for washing the final product to remove nonpolar impurities. [9]|
Detailed Step-by-Step Methodology (Using Ethanol)
-
Dissolution: Place the crude or semi-purified solid in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling (using a hot plate and a water bath) with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Purity Assessment: A Self-Validating System
Purification is incomplete without verification. Several analytical techniques should be used to confirm the purity and identity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess purity. The purified compound should appear as a single spot. A good mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The melting point for a similar compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is reported to be 198-200 °C. [2]* NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons (phenyl and thiophene rings) and a downfield signal for the thiol proton (often broad). [10]The absence of impurity peaks confirms the success of the purification. For a related compound, the SH proton appears at a very downfield shift of ~14.6 ppm. [6]
Conclusion
The purification of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is readily achievable through standard laboratory techniques. A judicious application of acid-base extraction, leveraging the acidity of the thiol group, serves as an excellent primary purification step to remove neutral synthetic byproducts. Subsequent recrystallization from a suitable solvent like ethanol provides a highly pure, crystalline final product. The purity of the final compound must always be rigorously verified by a combination of TLC, melting point analysis, and NMR spectroscopy to ensure data integrity in all subsequent research and development activities.
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Selvaraj, S., et al. (2011). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol]. Rasayan J. Chem. Available at: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
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Leontiev, A. V., et al. (2021). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molbank. Available at: [Link]
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Professor Dave Explains. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
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Patel, S., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4H--[6][11][12]triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]
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Samelyuk, Y., et al. (2023). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Medical Science of Ukraine. Available at: [Link]
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Samelyuk, Y., et al. (2023). 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 676235, 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
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Gümrükçüoğlu, N., et al. (2018). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. World Journal of Pharmaceutical Research. Available at: [Link]
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Sidoryk, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Available at: [Link]
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Reddit. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Available at: [Link]
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Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
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Zhang, L., et al. (2019). Facile Synthesis of Thiol-Functionalized Magnetic Activated Carbon and Application for the Removal of Mercury(II) from Aqueous Solution. ACS Omega. Available at: [Link]
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Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H--[6][11][12]Triazole-3-Thiol Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]
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"4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" characterization techniques
An in-depth guide to the analytical techniques for the characterization of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest in medicinal chemistry, is presented. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the application and protocols of various analytical methods for the complete characterization of this heterocyclic compound.
Introduction
The 1,2,4-triazole nucleus is a vital scaffold in the design of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The title compound, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, incorporates the thiophene and phenyl moieties, which can further modulate its biological profile. A thorough and accurate characterization of this molecule is paramount for establishing its identity, purity, and structural features, which are critical for its potential development as a pharmaceutical agent.
This guide outlines the principal analytical techniques employed for the comprehensive characterization of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, including spectroscopic, crystallographic, and thermal methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure of newly synthesized compounds. For 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a combination of FT-IR, NMR, and Mass Spectrometry provides a complete picture of its chemical architecture.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.
Application: In the context of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, FT-IR is used to confirm the presence of key functional groups such as the N-H, C=N, C=S, and C-S bonds, and the aromatic C-H and C=C bonds of the phenyl and thiophene rings.[2][4][5] The presence of a band corresponding to the S-H stretch can provide evidence for the thiol tautomer, although this can sometimes be weak. The thione tautomer is often indicated by a strong C=S absorption.
Experimental Protocol:
-
Prepare the sample by grinding a small amount of the compound with dry potassium bromide (KBr) to form a fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3100 | N-H stretching | Triazole ring |
| ~3100-3000 | Aromatic C-H stretching | Phenyl and Thiophene rings |
| ~2600-2550 | S-H stretching | Thiol group |
| ~1620-1580 | C=N stretching | Triazole ring |
| ~1600, 1490, 1450 | C=C stretching | Phenyl and Thiophene rings |
| ~1300-1100 | C=S stretching | Thione tautomer |
| ~800-700 | C-S stretching | Thiophene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), by observing their behavior in a magnetic field.
Application: For 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall molecular structure.[2][5][6][7] It allows for the unambiguous assignment of protons and carbons in the phenyl, thiophene, and triazole rings. Furthermore, the chemical shift of the proton attached to the nitrogen or sulfur can help in understanding the tautomeric equilibrium between the thiol and thione forms.[7]
Experimental Protocol:
-
Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei.
Expected Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.0-14.0 | singlet | N-H (thione) or S-H (thiol) |
| ¹H | ~7.0-8.0 | multiplet | Phenyl and Thiophene protons |
| ¹³C | ~160-170 | singlet | C=S (thione) |
| ¹³C | ~140-150 | singlet | C=N (triazole) |
| ¹³C | ~120-135 | multiplet | Phenyl and Thiophene carbons |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Application: MS is used to confirm the molecular weight of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and to obtain information about its fragmentation pattern, which can further support the proposed structure.[5]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern.
Expected Data: The molecular weight of C₁₂H₉N₃S₂ is 259.35 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 260.03 or the deprotonated molecule ([M-H]⁻) at m/z 258.01.
X-ray Crystallography
Principle: X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Application: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, this technique can unambiguously determine the tautomeric form present in the solid state and reveal details about the crystal packing.[8][9]
Experimental Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction.
-
Mount a crystal on a goniometer in the X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Expected Data: The analysis of a closely related compound, 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, revealed that the triazole and thiophene rings are nearly coplanar, while the phenyl ring is perpendicular to the triazole ring.[8] Similar geometric features are expected for the title compound. The crystal packing is likely to be stabilized by hydrogen bonding and π-π stacking interactions.
Thermal Analysis
Principle: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), measure the changes in physical and chemical properties of a substance as a function of temperature.
Application: TGA provides information about the thermal stability and decomposition of the compound, while DSC detects phase transitions such as melting, crystallization, and glass transitions. This data is important for understanding the material's stability under different temperature conditions.
Experimental Protocol:
-
Place a small, accurately weighed amount of the sample in a TGA or DSC pan.
-
Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
Record the change in mass (TGA) or heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine decomposition temperatures, melting points, and other thermal events.
Expected Data: For heterocyclic compounds like 1,2,4-triazole derivatives, the TGA curve would typically show a stable region at lower temperatures, followed by one or more decomposition steps at higher temperatures. The DSC curve would exhibit an endothermic peak corresponding to the melting point of the compound.
Workflow for Characterization
Caption: Workflow for the characterization of the target compound.
Conclusion
The comprehensive characterization of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol requires a multi-technique approach. The combination of spectroscopic, crystallographic, and thermal analyses provides a complete and unambiguous structural elucidation and purity assessment, which are essential for its further investigation and potential application in drug discovery and development.
References
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Available at: [Link]
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Synthesis and characterization of Thiophene fused arylbenzo[4][7]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][7]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]
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Novel 1,2,4-triazolethiol–thiophen Hybrids: Facile Synthesis, Characterization, ADMET Prediction and Molecular Docking. Taylor & Francis Online. Available at: [Link]
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1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]
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4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. PMC. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. ResearchGate. Available at: [Link]
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Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. ScienceRise: Pharmaceutical Science. Available at: [Link]
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4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. PubChem. Available at: [Link]
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¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. Available at: [Link]
-
(PDF) Structural features of 2-(4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3- phenylcyclobutyl)Ethanone : X-Ray diffraction and DFT calculations. ResearchGate. Available at: [Link]
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"4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" mass spectrometry analysis
An Application Guide to the Mass Spectrometric Analysis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction: Elucidating a Heterocyclic Scaffold of Pharmacological Interest
The compound 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol belongs to a class of nitrogen- and sulfur-containing heterocyclic molecules that are a cornerstone in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4] The structural characterization of these molecules is a critical step in drug discovery and development, enabling researchers to confirm identity, assess purity, and study metabolic fate.
Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[4] This application note provides a detailed guide to the mass spectrometric analysis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. We will explore two primary ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI) via Gas Chromatography (GC-MS), detailing the causality behind methodological choices and providing robust, self-validating protocols for researchers.
Physicochemical Properties and Analytical Considerations
Understanding the molecule's fundamental properties is paramount to designing an effective MS analysis. The presence of the acidic thiol group and the basic nitrogen atoms of the triazole ring makes the molecule amenable to ionization in both positive and negative modes. A significant feature of this compound is the potential for thiol-thione tautomerism, which can influence its chemical behavior and fragmentation patterns.[5] Furthermore, the presence of two sulfur atoms provides a distinct isotopic signature that is invaluable for identification.[6]
| Property | Value |
| Chemical Formula | C₁₂H₉N₃S₂ |
| Average Molecular Weight | 259.35 g/mol |
| Monoisotopic Mass | 259.0238 Da |
| Key Structural Features | Phenyl Ring, Thiophene Ring, 1,2,4-Triazole Core, Thiol Group |
| Predicted pKa (Thiol) | ~6-7 |
| Predicted pKa (Triazole N) | ~2-3 |
The compound's polarity suggests that Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the most direct and suitable method for analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is also a possibility, but the compound's relatively low volatility and potential for thermal degradation necessitate a derivatization step to block the active thiol proton and enhance thermal stability.
Protocol I: High-Resolution Structural Analysis by ESI-MS/MS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, as it minimizes in-source fragmentation, allowing for clear observation of the molecular ion.[7] Coupling ESI with tandem mass spectrometry (MS/MS) enables controlled fragmentation, providing rich structural data.[8]
Causality of Method Design
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes are viable. Positive mode will protonate one of the triazole nitrogens, while negative mode will deprotonate the acidic thiol group. Analyzing in both modes can provide complementary fragmentation data.
-
Solvent System: A typical reversed-phase LC solvent system, such as acetonitrile/water with a small amount of formic acid (for positive mode) or ammonium acetate (for negative mode), is used to ensure efficient ionization and good chromatographic peak shape.
-
Tandem MS (MS/MS): By isolating the precursor ion (the protonated or deprotonated molecule) and subjecting it to collision-induced dissociation (CID), we can generate a reproducible fragmentation pattern, or "fingerprint," that is unique to the molecule's structure.
Experimental Workflow for ESI-MS/MS
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Create a working solution by diluting the stock to 1-10 µg/mL in the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
An internal standard can be added for quantitative studies.
-
-
Instrumentation & Method Parameters (LC-MS/MS):
-
LC System: Standard HPLC or UHPLC system with a C18 reversed-phase column.
-
MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.
Parameter Recommended Setting Rationale ESI Source Ionization Mode Positive ([M+H]⁺) Efficiently protonates the triazole ring nitrogens. Capillary Voltage +3.5 to +4.5 kV Optimizes the electrospray process for stable ion generation. Nebulizer Gas (N₂) 30-40 psi Aids in solvent nebulization. Drying Gas (N₂) Flow 8-12 L/min Facilitates desolvation of droplets. Drying Gas Temp. 300-350 °C Ensures complete solvent evaporation without thermal degradation. MS Acquisition Full Scan (MS1) Range m/z 100 - 500 To detect the precursor ion and any potential adducts. MS/MS Precursor Ion m/z 260.0316 The calculated [M+H]⁺ for C₁₂H₁₀N₃S₂⁺. Collision Energy (CID) 10-40 eV (Ramped) A ramped energy ensures capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociations. -
-
Data Analysis & Expected Results:
-
The full scan mass spectrum should show a prominent ion at m/z 260.0316.
-
Crucially, look for the characteristic sulfur isotope pattern: an [M+1+H]⁺ peak at m/z 261.03 (~14.8% relative abundance) and an [M+2+H]⁺ peak at m/z 262.03 (~9.0% relative abundance), confirming the presence of two sulfur atoms.[6]
-
Protocol II: Analysis of Volatile Derivatives by GC-MS
For certain applications, such as inclusion in broader screening methods for sulfur compounds in complex matrices, GC-MS is the preferred technique.[9][10] However, direct injection of the title compound is ill-advised due to the polar thiol group, which can cause poor peak shape and thermal decomposition. Derivatization is a necessary prerequisite.
Causality of Method Design
-
Derivatization: Silylation (e.g., using BSTFA) is a common and effective strategy. It replaces the active proton on the thiol group with a non-polar, thermally stable trimethylsilyl (TMS) group, increasing volatility and preventing on-column interactions.
-
Ionization: Electron Ionization (EI) at a standard 70 eV provides extensive, reproducible fragmentation patterns that are highly valuable for structural confirmation and library matching.
Step-by-Step Protocol
-
Derivatization (Silylation):
-
Dissolve ~100 µg of the compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
The resulting solution containing the TMS-derivatized analyte can be injected directly.
-
-
Instrumentation & Method Parameters (GC-MS):
Parameter Recommended Setting Rationale GC System Injector Temperature 250 °C Ensures rapid volatilization without degrading the derivatized analyte. Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm) A low-polarity column suitable for a wide range of derivatized compounds. Oven Program 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min Provides good separation from derivatization byproducts and other matrix components. MS System Ionization Mode Electron Ionization (EI) Standard technique for creating searchable mass spectral libraries. Ion Source Temp. 230 °C Standard temperature for EI sources. EI Energy 70 eV Maximizes ionization and produces standardized, reproducible fragmentation. Scan Range m/z 40 - 500 Covers the mass of the derivatized molecule and its fragments.
Data Interpretation: Predicted Fragmentation Pathways
Structural elucidation relies on the logical interpretation of fragmentation data. The key is to identify stable neutral losses and characteristic fragment ions.[1][11]
ESI-MS/MS Fragmentation ([M+H]⁺)
Under CID conditions, the protonated molecule (m/z 260.03) is expected to fragment via cleavage of the bonds connecting the three core rings.
Predicted Key Fragment Ions
This table summarizes the most likely fragments observed. High-resolution mass spectrometry is critical for confirming the elemental composition of each fragment.
| Observed m/z (Monoisotopic) | Proposed Formula | Proposed Loss / Structure |
| 260.0316 | [C₁₂H₁₀N₃S₂]⁺ | [M+H]⁺ |
| 227.0239 | [C₁₂H₈N₃S]⁺ | Loss of SH radical |
| 184.0382 | [C₈H₈N₃S]⁺ | Loss of Thiophene (C₄H₄) |
| 177.0433 | [C₈H₇N₂S₂]⁺ | Loss of Phenylnitrile (C₇H₅N) |
| 135.0459 | [C₇H₇N₂S]⁺ | Phenyl-triazole fragment |
| 103.0401 | [C₆H₅N₂]⁺ | Phenyl-diazene fragment |
| 83.0009 | [C₄H₃S]⁺ | Thiophenyl cation |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
Conclusion
The mass spectrometric analysis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is most effectively performed using LC-ESI-MS/MS, which provides clear molecular weight information and detailed structural data through controlled fragmentation without the need for derivatization. This approach is ideal for identity confirmation, purity analysis, and metabolic studies. For workflows where GC-MS is required, a silylation protocol is presented, which yields the necessary volatility and thermal stability for robust analysis. By understanding the underlying chemical principles and applying these detailed protocols, researchers can confidently and accurately characterize this important class of heterocyclic compounds.
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Safonov, A. A., & Nosulenko, I. S. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (30), 28-33. [Link]
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El-Reedy, A. A. M., et al. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 24(12), 2199. [Link]
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ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
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ACS Publications. (n.d.). ACS Catalysis Ahead of Print. [Link]
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SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. [Link]
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EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 405-410. [Link]
-
YouTube. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]
-
Popova, E. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. [Link]
-
MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
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Application Notes and Protocols for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a Novel Antimicrobial Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the potential of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a novel antimicrobial agent. This document outlines the synthesis, characterization, and detailed protocols for evaluating its antimicrobial efficacy. The information is curated to provide both theoretical understanding and practical, field-proven methodologies.
Introduction: The Promise of Triazole Thiols in Combating Microbial Resistance
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, heterocyclic compounds containing the 1,2,4-triazole ring have emerged as a particularly promising class.[1][2][3] Derivatives of 1,2,4-triazole-3-thione, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The presence of a thiol group and the aromatic nature of the triazole ring are believed to be key to their biological function, potentially through interactions with essential microbial enzymes or disruption of cellular processes.[5]
The specific compound, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , incorporates a thiophene moiety, a common feature in many biologically active molecules, which may enhance its antimicrobial potential.[6] This document serves as a detailed guide to unlocking the therapeutic possibilities of this intriguing molecule.
Synthesis and Characterization
The synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, which is a common pathway for generating this class of compounds. The general synthetic route is outlined below.
General Synthetic Pathway
A plausible synthetic route involves the reaction of a thiophene-2-carbohydrazide with phenyl isothiocyanate, followed by cyclization.
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Application Notes and Protocols for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a Novel Antifungal Agent
Abstract
The rise of invasive fungal infections, compounded by the growing prevalence of drug-resistant strains, presents a formidable challenge to global public health.[1] The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal therapeutics, forming the core structure of widely used agents like fluconazole and itraconazole.[1] This document provides a comprehensive technical guide for the research and development community on 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , a novel derivative with significant potential as a next-generation antifungal agent. We present detailed, field-tested protocols for its chemical synthesis, characterization, and a suite of in vitro assays to rigorously evaluate its antifungal efficacy and cytotoxic profile. The methodologies are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers in their quest for new and effective antifungal therapies.
Introduction: The Rationale for Novel Triazole Thiols
The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, primarily due to its ability to coordinate with the heme iron atom in the active site of fungal cytochrome P450 enzymes.[1] Specifically, triazole antifungals act by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is an indispensable component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.[2][3]
The specific compound, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , combines the established triazole core with a phenyl group and a thiophene moiety. The thiol (-SH) group at the 3-position offers a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The thiophene ring, a bioisostere of a phenyl ring, is often incorporated into drug candidates to modulate metabolic stability and receptor binding. This unique combination of functional groups makes it a compelling candidate for investigation against a broad spectrum of pathogenic fungi. These application notes provide the foundational protocols to explore its therapeutic potential.
Proposed Mechanism of Action
The primary antifungal mechanism of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is proposed to be consistent with other azole-class drugs: the targeted inhibition of lanosterol 14α-demethylase (CYP51).[1][3] This enzyme catalyzes a vital step in the conversion of lanosterol to ergosterol. By binding to the enzyme's active site, the triazole moiety prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a depletion of mature ergosterol in the fungal cell membrane.[1][2] This disruption of membrane homeostasis results in increased permeability and the malfunction of membrane-bound proteins, culminating in the cessation of fungal growth (fungistatic) or cell death (fungicidal).
Additionally, some azole compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage and further contribute to cellular demise.[5][6] This secondary mechanism may also play a role in the activity of the title compound.
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.
Synthesis and Characterization Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be reliably achieved through the alkaline-mediated cyclization of the corresponding 1,4-disubstituted thiosemicarbazides.[7] This protocol adapts established methods for the synthesis of the title compound.
Synthesis Workflow
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- 2. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a p53-MDM2 Inhibitor
[1]
Executive Summary & Therapeutic Rationale
The compound 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in modern oncology, specifically designed to target the p53-MDM2 protein-protein interaction (PPI) . Unlike traditional chemotherapeutics that induce DNA damage to trigger apoptosis, this small molecule operates via a non-genotoxic mechanism: it sterically hinders the hydrophobic cleft of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of the tumor suppressor p53.
This application note details the experimental framework for validating this compound's efficacy, focusing on its ability to restore wild-type p53 function in cancer cell lines (e.g., A549, U87).
Mechanism of Action (MOA)
The therapeutic potency of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol lies in its structural bioisosterism.[1] The 1,2,4-triazole core acts as a rigid linker, positioning the thiophene and phenyl rings to mimic the critical amino acid residues (Phe19, Trp23, Leu26) of p53 that normally embed into MDM2.
Signaling Pathway Visualization
The following diagram illustrates the reactivation of the p53 pathway upon treatment with the compound.
Figure 1: Pharmacological intervention in the p53-MDM2 axis. The compound blocks MDM2, preventing p53 degradation and restoring apoptotic signaling.
Chemical Properties & Preparation
| Property | Specification |
| IUPAC Name | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol |
| Molecular Weight | ~259.35 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water. |
| Stability | Stable at -20°C (powder); Stock solutions (DMSO) stable for 1 month at -20°C. |
Stock Solution Protocol
-
Weighing: Accurately weigh 2.6 mg of the compound.
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to achieve a 10 mM stock solution .
-
Vortexing: Vortex for 30 seconds until fully dissolved. If precipitation occurs, sonicate for 5 minutes at room temperature.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C for long-term storage.
Experimental Protocols
Experiment A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 value against p53-wildtype cancer cells (e.g., A549).
Reagents:
-
A549 Lung Carcinoma Cells[2]
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Solubilization buffer)
Step-by-Step Workflow:
-
Seeding: Plate A549 cells at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2. -
Treatment: Prepare serial dilutions of the compound in complete media (Range: 0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%. Add 100 µL per well.
-
Control: 0.5% DMSO vehicle control.
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Read: Measure absorbance at 570 nm.
Data Analysis:
Calculate % Cell Viability =
Experiment B: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Confirm that cell death is driven by apoptosis (consistent with p53 restoration) rather than necrosis.
-
Treatment: Treat A549 cells (
cells/well in 6-well plate) with the compound at IC50 and 2xIC50 concentrations for 24 hours. -
Harvesting: Trypsinize cells, wash 2x with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate for 15 mins at RT in the dark.
-
Flow Cytometry: Analyze immediately.
-
Q3 (Annexin+/PI-): Early Apoptosis (Expected dominant population).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Expected Results & Data Interpretation
Based on structure-activity relationship (SAR) studies of 1,2,4-triazole-3-thiols, the following performance metrics are expected for the 4-phenyl-5-(thiophen-2-yl) derivative:
| Cell Line | p53 Status | Expected IC50 (48h) | Biological Interpretation |
| A549 | Wild-type | 1.0 - 5.0 µM | High sensitivity due to p53 reactivation potential. |
| U87 | Wild-type | 4.0 - 8.0 µM | Moderate sensitivity; effective blood-brain barrier penetration models required. |
| HL60 | Null/Mutant | > 20 µM | Lower efficacy expected if MOA is strictly p53-dependent (specificity control). |
Critical Control: If the compound shows equal toxicity in p53-null cells, the mechanism may involve off-target oxidative stress (antiradical activity) rather than specific MDM2 inhibition [1].
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating anticancer activity.
References
-
Al-Masoudi, N. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel 5-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols as an Anticancer Agent. ResearchGate.
-
Sermuksnyte, A., et al. (2022).[3] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth. Pharmaceuticals (Basel).[3]
-
Kaur, R., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anticancer Agents Med Chem.
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- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of the novel heterocyclic compound, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol . This document outlines its synthesis, characterization, and evaluation across various biological assays, underscoring its potential as a versatile scaffold in drug discovery. The protocols herein are designed to be self-validating and are grounded in established scientific principles.
Introduction: The Promise of Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of therapeutic activities, including antifungal, antiviral, and anticancer properties.[1] The incorporation of a thiol group and strategic substitution at the N4 and C5 positions can significantly modulate the compound's physicochemical properties and biological activity. The specific compound, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, combines the planarity and aromaticity of the phenyl and thiophene rings with the versatile coordination and hydrogen bonding capabilities of the triazole-thiol core, making it a compelling candidate for targeted therapeutic development.
PART 1: Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any medicinal chemistry campaign. The following protocol details a reliable method for the preparation and purification of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Protocol 1: Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
This synthesis is a multi-step process commencing with the formation of a key intermediate, potassium dithiocarbazinate, followed by cyclization to form the triazole ring.
Step 1: Synthesis of Potassium 3-(thiophene-2-carbonyl)dithiocarbazate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (125 mL).
-
To this solution, add thiophene-2-carbohydrazide (0.1 mol) and carbon disulfide (0.15 mol).
-
Stir the reaction mixture at room temperature for 16-18 hours.
-
Precipitate the potassium salt by adding anhydrous diethyl ether (250 mL) to the reaction mixture.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The potassium salt is used in the next step without further purification.
Step 2: Synthesis of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
-
Prepare a suspension of the potassium dithiocarbazinate salt (0.02 mol) from the previous step in water (80 mL).
-
Add hydrazine hydrate (0.04 mol) to the suspension.
-
Reflux the mixture for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed and the solution turns green.[2]
-
After cooling, dilute the reaction mixture with cold water (100 mL).
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol to yield 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Step 3: Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
This step is a conceptual adaptation based on established methods for N-arylation of 4-amino-1,2,4-triazoles.
-
In a suitable reaction vessel, dissolve 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in a suitable solvent such as dimethylformamide (DMF).
-
Add iodobenzene (0.012 mol), copper(I) iodide (0.001 mol), and a base such as potassium carbonate (0.02 mol).
-
Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization
The structure and purity of the synthesized 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol should be confirmed by standard analytical techniques:
-
Melting Point: To determine the purity and identity of the compound.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Spectroscopic Methods:
-
FT-IR: To identify characteristic functional groups (e.g., N-H, C=N, C-S).
-
¹H-NMR and ¹³C-NMR: To elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
PART 2: Medicinal Chemistry Applications and Protocols
The 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol scaffold has demonstrated significant potential in several key areas of medicinal chemistry.
Anticancer Activity: Targeting the p53-MDM2 Interaction
A crucial mechanism for the anticancer activity of this class of compounds is the inhibition of the p53-MDM2 interaction.[3] In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2.[4] Small molecules that can disrupt this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
The 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2.[5][6][7] By occupying this pocket, the triazole compound competitively inhibits the binding of p53 to MDM2, thereby preventing p53 degradation and allowing it to activate its downstream targets.
Caption: p53-MDM2 Inhibition Pathway.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., A549, U87, HL60)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | A549 IC₅₀ (µM) | U87 IC₅₀ (µM) | HL60 IC₅₀ (µM) |
| F10 | 1.029 | 5.193 | 9.292 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Data for a representative derivative from this class.[3] |
Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thiol have shown promising activity against a range of bacterial and fungal pathogens.[12][13][14][15][16][17]
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Test compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Standard antibiotic (e.g., streptomycin)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This method provides a qualitative assessment of antifungal activity.[18][19]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Agar (SDA) plates
-
Fungal spore suspension
-
Test compound stock solution
-
Standard antifungal (e.g., ketoconazole)
Procedure:
-
Inoculation: Spread the fungal spore suspension evenly over the surface of the SDA plates.
-
Well Preparation: Create wells (6-8 mm diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration to each well.
-
Incubation: Incubate the plates at 28-30°C for 48-72 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone of no fungal growth around each well.
Caption: Antimicrobial Activity Workflow.
References
- Al-Sanea, M. M., et al. (2023).
- Anonymous. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences and Research.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,2,4-Triazole-3-thiones as a class of non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 39(3), 249-255.
- Chauhan, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel 5‐Phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiols as an Anticancer Agent. ChemistrySelect, 6(13), 3149-3156.
- Choubey, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 20.
- Gomha, S. M., et al. (2018). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Rasayan Journal of Chemistry, 11(2), 736-743.
- Holla, B. S., et al. (2004).
- Holla, B. S., et al. (2004).
- JOVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube.
- Liu, X. F., et al. (2025). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents.
- Madia, V. N., et al. (2015). 8-Triazolylpurines: Towards Fluorescent Inhibitors of the MDM2/p53 Interaction. Molecules, 20(5), 8196-8218.
-
Mallesha, L., & Rao, P. (2020). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- Meker, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
- Popiołek, Ł., & Kosikowska, U. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(24), 5940.
- Saroj, M. K., et al. (2023). Synthesis and antimicrobial evaluation of some 1,2,4-triazole heterocycles. JOURNAL OF PHARMACOLOGY AND BIOMEDICINE, 7(4), 666-673.
- Vaziri, N., et al. (2015). The MDM2-p53 pathway revisited. Journal of Biomedical Science, 22(1), 1-9.
- Yaseen, S. J., et al. (2022). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.
- Zacchino, S. A., et al. (2004). Well diffusion for antifungal susceptibility testing. PubMed.
- Zhang, R., et al. (2004). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. Analytical Biochemistry, 331(1), 138-146.
- ATCC. (n.d.).
- BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit.
- Frontiers. (n.d.). Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions.
- JOVE. (2020, November 1). Agar well diffusion assay [Video]. YouTube.
- Nature Protocols. (n.d.). MTT Assay Protocol.
- ResearchGate. (n.d.). A schematic diagram showing HDM2/p53 PPI. MDM2 and p53 form an...
- ResearchGate. (n.d.). Graphical representations of p53/Mdm2 interactions as given in Zhang et...
- Springer Nature. (n.d.). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures.
- Abcam. (n.d.). MTT assay protocol.
- MDPI. (n.d.). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct.
- MDPI. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- ResearchGate. (n.d.).
- NIH. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole.,3-triazole.
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Application Notes & Protocols: A Strategic Approach to the Biological Screening of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction: Scientific Rationale for Screening
The compound 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a novel chemical entity featuring a confluence of pharmacologically significant moieties. A strategic biological screening approach is warranted to elucidate its therapeutic potential. The rationale for prioritizing specific screening pathways is grounded in the established bioactivities of its core structural components:
-
1,2,4-Triazole Core: This heterocyclic nucleus is a cornerstone of numerous clinically successful drugs, renowned for a wide spectrum of activities including antifungal (e.g., Fluconazole), anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Its ability to coordinate with metallic ions in enzyme active sites is a key feature of its mechanism.
-
Thiophene Ring: As a bioisostere of the phenyl ring, the thiophene moiety is present in many pharmaceuticals and is associated with a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6][7]
-
Thiol (-SH) Group: The presence of a thiol group (or its tautomeric thione form) is particularly significant. It can act as a potent nucleophile or a metal chelator, suggesting potential interactions with zinc-containing metalloenzymes or cysteine residues in protein active sites.[2][8][9]
Given this structural composite, a tiered screening cascade is proposed to systematically investigate the most probable biological activities: antimicrobial, anticancer, and anti-inflammatory. This document provides the detailed protocols and scientific justification for this experimental design.
Preliminary Steps: Compound Management and Safety
2.1 Physicochemical Characterization & Solubility Testing Before biological screening, it is critical to confirm the identity, purity (>95%), and solubility of the test compound.
-
Identity/Purity: Confirm structure and purity via LC-MS and ¹H-NMR.
-
Solubility: Determine solubility in biocompatible solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS). The final concentration of the solvent in assays should be non-toxic to the cells or microorganisms (typically ≤0.5% DMSO).
2.2 Preparation of Stock Solutions
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation.
-
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Tier 1: Primary Screening Cascade
The primary screening phase is designed for broad, high-throughput evaluation to identify initial "hits." It begins with a mandatory cytotoxicity assessment to establish a safe concentration range for subsequent bioassays.
Diagram: Overall Screening Workflow
The following diagram illustrates the proposed tiered approach, from initial compound handling to focused secondary assays.
Caption: Targeted inhibition of COX and LOX enzymes in the arachidonic acid pathway.
Protocol: Cellular Anti-inflammatory Assay (Cytokine Release)
Principle: If the compound shows enzyme inhibition, the next step is to confirm its activity in a cell-based model. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, causing them to release pro-inflammatory cytokines like TNF-α and IL-6. [10][11]This assay measures the ability of the test compound to suppress this release.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS. Seed cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. [12]Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge to pellet any detached cells.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated, LPS-stimulated wells to the LPS-only stimulated wells to determine the percentage of inhibition.
Data Presentation: Example Anti-inflammatory Results
| Assay Target | Compound IC₅₀ (µM) | Control Drug | Control IC₅₀ (µM) |
| COX-1 Enzyme | >100 | Indomethacin | 0.5 |
| COX-2 Enzyme | 12.5 | Celecoxib | 0.8 |
| 5-LOX Enzyme | 8.2 | Zileuton | 1.1 |
| TNF-α Release (RAW 264.7) | 15.8 | Dexamethasone | 0.05 |
Conclusion and Next Steps
The results from this comprehensive screening cascade will provide a robust profile of the biological activities of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. Positive hits in any of the primary screens will trigger further, more detailed mechanistic studies, such as determining bactericidal vs. bacteriostatic effects, analyzing the mode of cancer cell death (apoptosis vs. necrosis), or investigating upstream signaling pathways (e.g., NF-κB) in inflammation. This structured, hypothesis-driven approach ensures an efficient and scientifically rigorous evaluation of this novel compound's therapeutic potential.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). ACS Publications. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]
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NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved from [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. Retrieved from [Link]
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Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. (2024-11-22). National Center for Biotechnology Information. Retrieved from [Link]
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Submitting compounds and operational procedures for the NCI-60. (n.d.). National Cancer Institute. Retrieved from [Link]
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Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023-08-18). Athmic Biotech Solutions. Retrieved from [Link]
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Biological Activities of Thiophenes. (2024-01-16). MDPI. Retrieved from [Link]
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Cell Viability Assays. (2013-05-01). National Center for Biotechnology Information. Retrieved from [Link]
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Macrophage Inflammatory Assay. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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NCI-60 Human Tumor Cell Line Screen. (2025-08-25). National Cancer Institute. Retrieved from [Link]
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M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (n.d.). CLSI. Retrieved from [Link]
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LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. (n.d.). ResearchGate. Retrieved from [Link]
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COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (n.d.). The Journal of Phytopharmacology. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021-07-19). MDPI. Retrieved from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016-01-10). Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI. Retrieved from [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024-04-18). Promega Connections. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024-04-22). AKJournals. Retrieved from [Link]
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Application Notes and In Vitro Assay Protocols for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Derivative
The heterocyclic compound 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a molecule of significant interest in medicinal chemistry. Its structure, featuring a 1,2,4-triazole core linked to phenyl and thiophene moieties, positions it as a promising candidate for various therapeutic applications. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a range of clinically approved drugs, known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thiophene ring, another key heterocyclic motif in drug discovery, often enhances biological efficacy.[3]
This document provides a comprehensive guide to the in vitro evaluation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, focusing on its potential as an anticancer, antimicrobial, and antioxidant agent. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to accurately characterize the compound's biological profile.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., A549 - lung carcinoma, U87 - glioblastoma, HL60 - leukemia) [4]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain cancer cell lines in their recommended complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer and adjust to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Controls: Prepare wells for:
-
Untreated Control: Cells with medium containing the same final concentration of DMSO as the treated wells.
-
Blank Control: Medium only (no cells).
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
-
Incubation and Assay Development:
-
Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours). [4] * After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism.
-
Data Presentation: Summarize the results in a table for clear comparison.
| Cell Line | Incubation Time (h) | Test Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| A549 | 48 | Result | Result |
| U87 | 48 | Result | Result |
| HL60 | 48 | Result | Result |
Application Note 2: Antimicrobial Susceptibility Testing
Scientific Rationale: The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents. [5][6]Many derivatives have shown potent activity against a broad spectrum of bacteria and fungi. [1][7][8]Therefore, it is logical to assess 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol for its potential antimicrobial properties.
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation. This assay is fundamental for evaluating the potency of a new potential antimicrobial compound.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC assay.
Materials:
-
Test compound and DMSO
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Sterile 96-well U-bottom plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (CAMHB or RPMI). For example, add 50 µL of broth to wells 2 through 11. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, examine the plate visually. The sterility control should show no growth (clear), and the growth control should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Data Presentation: Record the MIC values in a summary table.
| Microbial Strain | Type | Test Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Result | Result (Ciprofloxacin) |
| Escherichia coli | Gram-negative | Result | Result (Ciprofloxacin) |
| Candida albicans | Fungus | Result | Result (Fluconazole) |
Application Note 3: Antioxidant Activity Evaluation
Scientific Rationale: Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. [9]The 1,2,4-triazole-3-thiol scaffold is known to be a promising framework for developing new drugs to regulate oxidative stress, with some derivatives showing significant antiradical activity. [10][11][12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at ~517 nm. [11]
Protocol 3: DPPH Radical Scavenging Assay
This protocol measures the ability of the test compound to scavenge the DPPH free radical.
Workflow Diagram:
Sources
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- 2. greenpharmacy.info [greenpharmacy.info]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
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- 11. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 12. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.
I. Overview of the Synthetic Pathway
The most common and reliable method for synthesizing 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves a two-step process:
-
Formation of the Thiosemicarbazide Intermediate: Reaction of thiophene-2-carbohydrazide with phenyl isothiocyanate to form 1-(thiophene-2-carbonyl)-4-phenylthiosemicarbazide.
-
Base-Catalyzed Cyclization: Intramolecular cyclization of the thiosemicarbazide intermediate under basic conditions to yield the desired 1,2,4-triazole-3-thiol.
This guide will address potential issues in both of these critical steps.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
FAQ 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of my desired 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Answer: Low yields can stem from issues in either the thiosemicarbazide formation or the cyclization step. Let's break down the possibilities.
A. Issues in Thiosemicarbazide Formation:
The reaction between thiophene-2-carbohydrazide and phenyl isothiocyanate is typically efficient. However, problems can arise from:
-
Poor Quality Reagents: Ensure the thiophene-2-carbohydrazide and phenyl isothiocyanate are pure. Impurities can interfere with the reaction. It is recommended to use freshly distilled phenyl isothiocyanate if its purity is questionable.
-
Inappropriate Solvent: This reaction is commonly performed in a polar aprotic solvent like ethanol or DMF to ensure the solubility of the starting materials.[1][2]
-
Reaction Time and Temperature: While the reaction is often exothermic, gentle heating (e.g., refluxing in ethanol) for a few hours can ensure the reaction goes to completion.[1]
Troubleshooting Protocol for Thiosemicarbazide Formation:
-
Dissolve thiophene-2-carbohydrazide in anhydrous ethanol.
-
Add an equimolar amount of phenyl isothiocyanate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the thiosemicarbazide intermediate.
-
Filter the solid, wash with cold ethanol, and dry.
B. Issues in the Cyclization Step:
The cyclization of the thiosemicarbazide intermediate is the most critical step where side reactions are prevalent.
-
Incorrect pH: The formation of the 1,2,4-triazole ring is highly dependent on the pH of the reaction medium. Basic conditions are essential for the desired cyclization. [3][4] Acidic conditions will favor the formation of an isomeric impurity, 5-(thiophen-2-yl)-N-phenyl-1,3,4-thiadiazol-2-amine.[4]
-
Insufficient Base: An inadequate amount of base will result in an incomplete reaction. Typically, a slight excess of a strong base like sodium hydroxide or potassium hydroxide is used.
-
Reaction Temperature and Time: The cyclization usually requires heating (reflux) to proceed at a reasonable rate. Prolonged reaction times at high temperatures can sometimes lead to degradation.
Troubleshooting Protocol for Cyclization:
-
Suspend the 1-(thiophene-2-carbonyl)-4-phenylthiosemicarbazide in an aqueous solution of 8-10% sodium hydroxide.
-
Reflux the mixture for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.
-
The desired 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.
FAQ 2: Identification of an Unexpected Side Product
Question: I have isolated a product with the correct mass, but the NMR spectrum does not match the expected structure for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. What could this side product be?
Answer: The most common side product in this synthesis is the isomeric 5-(thiophen-2-yl)-N-phenyl-1,3,4-thiadiazol-2-amine . This occurs when the cyclization proceeds through an alternative pathway, which is favored under acidic or strongly dehydrating conditions.[4]
Mechanism of Side Product Formation:
The formation of the triazole versus the thiadiazole is a classic example of kinetic versus thermodynamic control, influenced by pH.
Caption: Influence of pH on cyclization pathway.
Identifying the Isomers Spectroscopically:
The two isomers can be readily distinguished by ¹H NMR spectroscopy.[5]
| Compound | Key ¹H NMR Signals (in DMSO-d₆) |
| 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | A characteristic downfield singlet for the -SH proton , typically appearing between 13.5 and 14.5 ppm .[5][6] |
| 5-(thiophen-2-yl)-N-phenyl-1,3,4-thiadiazol-2-amine | A singlet for the -NH proton , which is significantly more upfield, often appearing in the aromatic region or slightly downfield of it. The highly deshielded -SH proton signal is absent.[5] |
How to Avoid Thiadiazole Formation:
-
Strictly maintain basic conditions during the cyclization step.
-
Avoid strong dehydrating agents like polyphosphate ester (PPA) or concentrated sulfuric acid unless the thiadiazole is the desired product.
FAQ 3: Purification Challenges
Question: My final product is contaminated with the thiadiazole isomer. How can I effectively separate them?
Answer: The difference in acidity between the thiol group on the 1,2,4-triazole and the amine group on the 1,3,4-thiadiazole provides a straightforward method for separation.
Purification Protocol:
-
Dissolve the crude product mixture in an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH). The desired 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol will deprotonate to form a soluble sodium salt.
-
The 5-(thiophen-2-yl)-N-phenyl-1,3,4-thiadiazol-2-amine isomer is not acidic and will remain as an insoluble solid.[4]
-
Filter the mixture to remove the insoluble thiadiazole side product.
-
Wash the filtered solid with a small amount of dilute NaOH solution to recover any trapped product.
-
Cool the filtrate in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of 5-6.
-
The pure 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol will precipitate.
-
Filter the purified product, wash thoroughly with cold water to remove any salts, and dry.
Caption: Purification workflow for isomer separation.
FAQ 4: Product Instability or Discoloration
Question: My purified product is a white solid, but it sometimes develops a yellowish tint upon storage. What is happening and how can I prevent it?
Answer: The thiol group in your product is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer. This is a common issue with thiol-containing compounds.[7] This disulfide impurity can cause the product to appear off-white or yellowish.
Side Reaction: Disulfide Formation
Caption: Oxidation of the triazole-thiol to a disulfide.
Prevention and Mitigation:
-
Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Low Temperature: Storing the product at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of oxidation.
-
Avoid Oxidizing Agents: Ensure that all solvents and reagents used in the final purification and handling steps are free from peroxides and other oxidizing impurities.
If significant disulfide formation has occurred, the product can often be purified by recrystallization, as the disulfide will have different solubility properties.
III. Summary of Key Experimental Parameters
| Step | Parameter | Recommended Condition | Rationale / Potential Issue |
| Thiosemicarbazide Formation | Solvent | Anhydrous Ethanol | Ensures solubility of reactants. |
| Temperature | Reflux | Drives the reaction to completion. | |
| Cyclization | pH | Strongly Basic (pH > 10) | Crucial for favoring 1,2,4-triazole formation. |
| Reagent | Aqueous NaOH or KOH (8-10%) | Provides the basic medium for cyclization. | |
| Temperature | Reflux | Provides activation energy for ring closure. | |
| Purification | Separation | Basic aqueous extraction | Exploits the acidic nature of the thiol for separation from the non-acidic thiadiazole isomer. |
| Isolation | Acidification of the basic extract | Precipitates the pure product. | |
| Storage | Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation to the disulfide. |
IV. References
-
Al-Sultani, K. H., & Abbas, A. S. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-213. Available at: [Link]
-
Çevik, U. A., & Yılmaz, F. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 735-746. Available at: [Link]
-
Tretyakov, E. A., Tikhonova, M. A., & Denisov, I. G. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7935. Available at: [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives and their antimicrobial activities. Turkish Journal of Chemistry, 28(5), 559-567. Available at: [Link]
-
Kowalska, D., Gzella, A. K., Wujec, M., & Siwek, A. (2021). 1,4-Disubstituted Thiosemicarbazide Derivatives are Potent Inhibitors of Toxoplasma gondii Proliferation. Molecules, 26(11), 3325. Available at: [Link]
-
Metwally, M. A., Abdel-Latif, E., & Amer, F. A. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available at: [Link]
-
Safonov, A., & Kovalenko, S. (2021). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Actual questions of pharmaceutical and medical science and practice, 14(2), 154-160. Available at: [Link]
-
Khan, S. A., et al. (2023). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega, 8(5), 4786-4797. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988082. Available at: [Link]
-
Rieche, A., et al. (1961). Process for the preparation of thiosemicarbazide. U.S. Patent 3,009,955. Available at:
-
Oniga, S., et al. (2007). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. Farmacia, 55(6), 635-642. Available at: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1845-1896. Available at: [Link]
-
Kaplaushenko, A., et al. (2014). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1043. Available at: [Link]
-
Tretyakov, E. A., Tikhonova, M. A., & Denisov, I. G. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7935. Available at: [Link]
-
Mistry, B. D., & Desai, K. R. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry, 2013, 1-7. Available at: [Link]
-
Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Marmara Pharmaceutical Journal, 25(3), 384-391. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. ACS Omega, 7(15), 13035-13047. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988082. Available at: [Link]
-
Oniga, S., et al. (2007). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES. Farmacia, 55(6), 635-642. Available at: [Link]
-
Holovchenko, O. S., et al. (2016). Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Regents and conditions. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem Compound Database. Retrieved from [Link]
-
Mohammed, M. S., & Flifel, I. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(4), 468-476. Available at: [Link]
-
Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. Available at: [Link]
Sources
- 1. 1,4-Disubstituted Thiosemicarbazide Derivatives are Potent Inhibitors of Toxoplasma gondii Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Troubleshooting "4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" crystallization
Technical Support Center: Ticket #4P5T-CRYST Topic: Troubleshooting Crystallization of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Compound Profile
User Query: "I am struggling to obtain pure crystals of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The product either oils out, forms a sticky gum, or contains persistent impurities."
Compound Analysis: This molecule presents a classic "mixed-polarity" challenge. It contains a polar, hydrogen-bonding core (triazole-thiol) flanked by two hydrophobic aromatic wings (phenyl and thiophene).
-
Core: 1,2,4-triazole ring (High polarity, H-bond donor/acceptor).
-
Substituents: Thiophene & Phenyl rings (Lipophilic,
- stacking). -
Critical Feature: Thione-Thiol Tautomerism.[1][2] In the solid state, this compound predominantly exists as the thione (NH-C=S) rather than the thiol (N=C-SH). This dictates its lattice energy and solubility profile.
Diagnostic Decision Tree
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for crystallization failures. Blue nodes indicate start, Red/Yellow indicate problems, Green indicates solutions.
Common Issues & Solutions (FAQ)
Issue 1: "I acidified the reaction mixture, but nothing precipitated."
Diagnosis: Incomplete Protonation.
The triazole-thiol moiety is acidic (
-
The Trap: Using weak acids or stopping at pH 7. The salt will not crystallize.
-
The Fix: You must drive the pH below the
to force the neutral species to precipitate. -
Protocol Adjustment: Acidify with 10% Acetic Acid or dilute HCl until pH 4-5 . Do not go too low (pH < 1) with HCl, or you may protonate the triazole nitrogens, forming a soluble hydrochloride salt.
Issue 2: "The product separates as a yellow oil instead of crystals."
Diagnosis: The "Oiling Out" Phenomenon. This occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the solvent is too polar for the hydrophobic thiophene/phenyl wings.
-
The Fix:
-
Seeding: Keep a small amount of crude solid. Re-heat the oil until dissolved, cool slightly, and add the seed crystal before the oil phase separates.
-
Solvent Modification: Pure ethanol is often the standard. If oiling occurs in Ethanol/Water, reduce the water content . Water is an anti-solvent that forces precipitation; adding it too fast creates a supersaturated emulsion (oil).
-
Issue 3: "My crystals are yellow/orange, but the literature says 'white/cream'."
Diagnosis: Oxidation to Disulfide. Thiols are prone to oxidation in air, especially in basic media, forming the disulfide dimer (S-S bond). This impurity is often colored and has a different melting point.
-
Mechanism:
-
The Fix:
-
Perform the acidification step quickly and minimize exposure to air while the solution is basic.
-
Recrystallization Additive: Add a pinch of sodium metabisulfite (
) to the recrystallization solvent to maintain a reducing environment.
-
Technical Deep Dive: Tautomerism & Solubility
Understanding the Thione-Thiol Tautomerism is critical for selecting the right solvent.
-
Solid State: The molecule exists as the Thione (NH-C=S). This form relies on strong intermolecular Hydrogen Bonding (N-H...S) for crystal lattice stability.
-
Solution: In polar solvents (DMSO, DMF, Ethanol), the equilibrium shifts.
-
Implication: Non-polar solvents (Hexane, Toluene) cannot break the strong thione crystal lattice, leading to poor solubility. Highly polar protic solvents (Water) cannot solvate the hydrophobic phenyl/thiophene wings.
-
The "Goldilocks" Zone: Ethanol or Isopropanol provides the -OH group to interact with the thione core, while the alkyl chain solvates the aromatic rings.
Solvent Efficiency Table:
| Solvent System | Solubility | Crystal Quality | Risk Factor |
| Ethanol (95%) | Optimal | High (Needles/Plates) | Low. Standard choice. |
| DMF/Water | High | Medium (Blocks) | High loss of yield if too much DMF is used. |
| Acetic Acid | High | High | Hard to dry; traces of acid may remain. |
| Toluene | Low | Poor | Product likely to oil out. |
Validated Recrystallization Protocol
Objective: Purification of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Materials:
-
Solvent: Ethanol (Absolute or 95%)
-
Activated Charcoal (optional, for decolorization)
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 15-20 mL of Ethanol .
-
Reflux: Heat to reflux (
). If the solid does not dissolve completely, add Ethanol in 2 mL increments.-
Note: If a small amount of dark solid remains insoluble after 30 mL, filter it off hot (likely inorganic salts or polymer).
-
-
Decolorization (If colored): Add 0.1 g activated charcoal carefully (avoid bumping). Reflux for 5 mins. Filter hot through Celite or fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately. Rapid cooling traps impurities.
-
Induction: If no crystals form at
, scratch the glass wall with a rod or add a seed crystal. Then, cool to (refrigerator). -
Collection: Filter the white/cream crystals via vacuum filtration.
-
Washing: Wash with 5 mL of ice-cold Ethanol.
-
Drying: Dry in a vacuum oven at
for 4 hours.
Expected Data:
-
Appearance: White to pale cream needles/powder.
-
Melting Point:
(varies slightly by specific polymorph, check literature for exact derivative match).
References
-
Synthesis & Cyclization: Asiri, A. M. (2002). Synthesis of 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.[6] Molecules, 8(2), 165-167.[6] Link
-
Tautomerism: Mroczek, T., et al. (2017).[7] Novel concept of discrimination of 1,2,4-triazole-3-thione and 3-thiol tautomers. Journal of Chromatographic Science, 55(2), 117–129.[7] Link
-
Disulfide Formation: Karpenko, Y. V. (2025). 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides.[4][8][9] Zaporizhzhia State Medical University. Link
-
General Synthesis Route: Koparir, M., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10, 475-480. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. academic.oup.com [academic.oup.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. nepjol.info [nepjol.info]
- 6. mdpi.org [mdpi.org]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
Enhancing biological activity of "4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" derivatives
Technical Support Center: 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Biological Activity & Experimental Troubleshooting[1]
Introduction: The Pharmacophore Challenge
Welcome to the technical support hub for the 1,2,4-triazole-3-thiol scaffold. You are likely working with this specific derivative because the fusion of the thiophene moiety (bioisostere of benzene) and the triazole core offers a unique "hybrid" pharmacophore with potent antimicrobial, anticancer, and antioxidant potential.[1]
However, this scaffold presents distinct challenges:
-
Solubility: The lipophilic phenyl and thiophene rings often lead to precipitation in aqueous bioassays.[1]
-
Reactivity: The thiol-thione tautomerism complicates derivatization.[1]
-
Metabolic Stability: The free thiol group is susceptible to rapid oxidation or glucuronidation.[1]
This guide provides autonomous, field-proven protocols to overcome these barriers.
Module 1: Synthetic Optimization (Yield & Purity)
User Query: "My cyclization yield is low (<40%), and I suspect I'm forming a side product instead of the triazole."
Diagnostic: The Triazole vs. Thiadiazole Fork
The most common failure mode in synthesizing 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is the accidental formation of 1,3,4-thiadiazoles .[1] This occurs when the cyclization environment is too acidic.[1]
-
Mechanism: The intermediate thiosemicarbazide can cyclize via nitrogen (forming the desired triazole) or sulfur (forming a thiadiazole).[1]
-
The Fix: You must force the reaction towards the Nitrogen attack by using a strong basic medium (NaOH/KOH).[1] Acidic cyclization (e.g., H₂SO₄) favors the thiadiazole.[1]
Protocol: Base-Catalyzed Cyclization (Standardized)
-
Reflux: Suspend the thiosemicarbazide intermediate in 2N NaOH (or 10% Na₂CO₃).
-
Heat: Reflux for 4–6 hours. Crucial: Monitor via TLC until the starting material disappears.[1]
-
Acidification: Cool to 0°C and acidify with HCl to pH 4–5. The triazole-thiol will precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1). Do not use column chromatography immediately; these thiols often streak on silica due to acidity.[1]
Visual Workflow: Synthesis Logic
Caption: Divergent synthesis pathways. Basic conditions are required to favor the nucleophilic attack of nitrogen, yielding the target triazole.
Module 2: Structural Modification (SAR Enhancement)
User Query: "The parent compound shows activity but has poor bioavailability. How do I modify it?"
Strategy 1: S-Alkylation (The "S-Handle" Approach)
The free thiol (-SH) is your primary handle for modification.[1] The parent compound exists in equilibrium between the thiol and thione forms.[1][2] In the presence of a base and an alkyl halide, the Sulfur atom is highly nucleophilic.[1][3]
-
Why do it? S-alkylation locks the molecule in the "thiol" tautomer, preventing oxidation to disulfides and significantly improving lipophilicity for membrane permeability.[1]
-
Target: Introduce a benzyl or phenacyl group.
-
Evidence: Studies show that S-benzyl derivatives often exhibit superior antimicrobial activity compared to the free thiol due to enhanced hydrophobic interaction with bacterial cell walls [1, 3].[1]
-
Protocol (S-Alkylation):
-
Dissolve parent triazole (1 eq) in Ethanol.
-
Add KOH (1.1 eq) to form the potassium thiolate salt (stir 15 min).
-
Add Alkyl Halide (e.g., benzyl chloride) (1 eq) dropwise.[1]
-
Stir at RT for 3–5 hours. Pour into ice water to precipitate.[1]
Strategy 2: Mannich Bases (Solubility Enhancers)
If your compound is too hydrophobic, convert it into a Mannich base.[1]
-
Mechanism: Reaction with Formaldehyde (HCHO) and a secondary amine (e.g., Morpholine, Piperidine).[1]
-
Site of Reaction: The N1 or N2 nitrogen of the triazole ring (since N4 is blocked by the phenyl group).[1]
-
Benefit: Mannich bases act as prodrugs .[1] They improve water solubility for formulation but hydrolyze slowly in physiological media to release the active triazole [2, 5].[1]
SAR Decision Matrix
| Modification | Target Group | Effect on Property | Best Application |
| S-Alkylation | Thiol (-SH) | ↑ Lipophilicity, ↑ Stability | Enhancing membrane penetration (Antifungal/Anticancer) |
| Mannich Base | Ring Nitrogen (NH) | ↑ Water Solubility | Improving oral bioavailability or IV formulation |
| Electron Donating | Phenyl Ring (-OH, -OMe) | ↑ Electron Density | Enhancing antioxidant & antimicrobial potency [1] |
| Electron Withdrawing | Phenyl Ring (-NO2, -Cl) | ↓ Electron Density | Often increases cytotoxicity (Anticancer) [4] |
Module 3: Bioassay Troubleshooting
User Query: "I am seeing inconsistent MIC values or precipitation in my cell culture media."
Issue 1: The "Crash Out" Effect
Your derivative contains two aromatic systems (Phenyl + Thiophene), making it highly hydrophobic.[1]
-
Symptom: Turbidity immediately upon adding the compound stock (in DMSO) to the aqueous media (RPMI/DMEM/Broth).[1]
-
Solution:
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).
-
Co-solvent: Use a surfactant like Tween-80 (0.02%) in your assay buffer.[1] This stabilizes the dispersion without affecting cell viability.[1]
-
Pre-dilution: Do not pipet 100% DMSO stock directly into the well. Perform intermediate dilutions in media to check for precipitation before adding to cells.
-
Issue 2: False Positives (PAINS)
Thiol-containing compounds can act as Pan-Assay Interference Compounds (PAINS) .
-
Mechanism: The free thiol can react non-specifically with cysteine residues on proteins or chelate metal ions in the assay buffer.[1]
-
Verification:
-
Add Detergent: Run the assay with 0.01% Triton X-100.[1] If activity disappears, your compound was likely aggregating and sequestering the enzyme (promiscuous inhibition).[1]
-
S-Alkylated Control: Test the S-methyl derivative. If biological activity vanishes completely, the free thiol was essential (or was causing a non-specific artifact).[1]
-
Visual: SAR Logic Flow
Caption: Decision tree for structural modification based on observed physicochemical limitations.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI. (Discusses the impact of electron-donating groups on antimicrobial activity).
-
Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus. Nepal Journals Online. (Details the synthesis of Mannich bases to improve solubility).
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. (Provides protocols for S-alkylation and bioassay data).
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. (Reviews cytotoxicity mechanisms and SAR for anticancer applications).
-
Synthesis and Biological Activities of Some Mannich Bases of 5-(2-furyl)-1,2,4-triazole-3-thiones. ResearchGate. (Explains the thiol-thione tautomerism and Mannich base stability).
Sources
"4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" reaction scale-up problems
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. This molecule and its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Scaling up the synthesis of such heterocyclic compounds from laboratory to pilot or manufacturing scale often presents a unique set of challenges that can impact yield, purity, and process safety.
This document is structured to provide immediate, actionable solutions to common problems through a series of frequently asked questions and detailed troubleshooting guides.
General Synthesis Pathway
The synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically proceeds via the cyclization of a thiosemicarbazide intermediate. This intermediate is formed from the reaction of a corresponding acid hydrazide with phenyl isothiocyanate. The subsequent intramolecular cyclization is usually base-catalyzed and is a critical step where many scale-up issues can arise.
Caption: General synthesis pathway for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reaction?
A1: The most critical parameters are temperature, mixing efficiency, and the rate of reagent addition.[3] Unlike small-scale reactions, large reactors have a lower surface-area-to-volume ratio, making heat dissipation a significant challenge. The cyclization step is often exothermic, and poor temperature control can lead to side reactions and impurities. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, negatively impacting the reaction's consistency and yield.
Q2: How should I adjust reagent stoichiometry for a larger scale?
A2: While the molar ratios of reactants generally remain the same, the amount of solvent and catalyst may need optimization. On a larger scale, you might be able to work with slightly more concentrated solutions to improve throughput, but this must be balanced against potential issues with solubility, viscosity, and heat transfer. For the base catalyst (e.g., NaOH or KOH), it's crucial to maintain the same molar equivalence. However, the rate of addition becomes paramount to control the reaction exotherm.
Q3: What are the most common impurities, and how can they be minimized?
A3: The most common impurity is the isomeric 5-phenylamino-2-(thiophen-2-yl)-1,3,4-thiadiazole.[4][5] The formation of the 1,2,4-triazole versus the 1,3,4-thiadiazole is highly dependent on the pH of the reaction medium.[6] Basic conditions strongly favor the desired 1,2,4-triazole, while acidic conditions can promote the formation of the thiadiazole byproduct.[6] To minimize this impurity, ensure robust pH control throughout the reaction and workup. Unreacted starting materials can also be present if the reaction is incomplete.
Q4: What are the recommended purification methods for the final product on a large scale?
A4: While column chromatography is feasible in the lab, it is often impractical and costly at scale. The preferred method is recrystallization. The product, being a thiol, can also be purified via an acid-base workup. By dissolving the crude product in an aqueous basic solution, neutral organic impurities can be washed away. The product is then precipitated by acidifying the aqueous layer and can be collected by filtration, followed by a final recrystallization step.
Q5: What specific safety precautions should be taken during scale-up?
A5: The reaction involves potentially hazardous reagents and conditions. Phenyl isothiocyanate is a lachrymator and toxic. The use of strong bases like NaOH or KOH requires appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The cyclization reaction can be exothermic, so a well-maintained reactor with temperature control and an emergency cooling plan is essential. The final thiol product may have an unpleasant odor, so adequate ventilation is necessary.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: Low or Inconsistent Yield
Q: My yield has dropped significantly after moving from a 1L flask to a 20L reactor. What could be the cause?
A: This is a classic scale-up problem often linked to mass and heat transfer limitations.
-
Possible Cause 1: Inefficient Mixing. In a larger vessel, standard magnetic stirring is insufficient. This can lead to poor mixing of the reactants and uneven temperature distribution.
-
Solution: Employ mechanical overhead stirring with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure the entire reaction volume is homogeneous. The goal is to maintain a uniform suspension and prevent reactants from settling.[3]
-
-
Possible Cause 2: Poor Temperature Control. The exothermic nature of the cyclization can cause the internal temperature to rise uncontrollably in a large reactor, leading to side product formation.
-
Solution: Control the addition rate of the base solution. Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature, as there can be a significant difference.
-
-
Possible Cause 3: Incomplete Reaction. Due to the issues above, the reaction may not have gone to completion in the allotted time.
-
Solution: Implement in-process reaction monitoring. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material. Benchtop Nuclear Magnetic Resonance (NMR) can also be a powerful tool for real-time monitoring.[7][8] Do not proceed with the workup until the reaction is complete.
-
Caption: Troubleshooting workflow for low yield during scale-up.
Problem 2: Product Purification Challenges
Q: During workup, my product is "oiling out" instead of crystallizing, making it difficult to isolate.
A: "Oiling out" typically occurs when the product is supersaturated or when impurities are present that inhibit crystal formation. [9]
-
Possible Cause 1: Solution Cooled Too Quickly. Rapid cooling of a saturated solution on a large scale can lead to the product separating as a liquid phase before it has time to form an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly and with gentle agitation. If an oil forms, try re-heating the mixture until it is homogeneous again, then cool it at a slower rate. Adding a seed crystal of the pure compound can provide a nucleation site and promote proper crystallization.[9]
-
-
Possible Cause 2: Impurities. The presence of the thiadiazole isomer or other byproducts can act as crystal growth inhibitors.
-
Solution: Improve the purity of the crude material before crystallization. Perform an acid-base wash as described in the FAQs. Dissolve the crude product in a dilute aqueous base (like 1M NaOH), wash with a non-miscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral impurities, and then re-precipitate the product by adding acid (like 2M HCl) until the pH is acidic.
-
-
Possible Cause 3: Incorrect Solvent System. The solvent system that worked on a small scale may not be optimal for a large-scale crystallization.
-
Solution: Perform a solvent screen using small amounts of the crude material. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for this type of molecule include ethanol/water, DMF/water, or isopropanol.[1]
-
| Parameter | Lab Scale (e.g., 250 mL flask) | Pilot Scale (e.g., 20 L reactor) | Key Considerations for Scale-Up |
| Mixing | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensure homogeneity; prevent settling of solids. |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Vessel with TCU | Surface-area-to-volume ratio decreases; manage exotherms. |
| Reagent Addition | Pipette / Funnel (rapid) | Addition Funnel / Pump (slow, controlled) | Control reaction rate and temperature. |
| Purification | Column Chromatography | Recrystallization / Acid-Base Extraction | Scalability, cost, and solvent volume. |
| Monitoring | Frequent TLC | In-Process Controls (IPC) at set timepoints | Ensure reaction completion before workup. |
Optimized Experimental Protocols
Protocol 1: Scale-Up Cyclization Reaction (Illustrative 100g Scale)
-
Setup: In a 2L jacketed reactor equipped with an overhead stirrer, thermocouple, and condenser, charge 2-(thiophene-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (100g, 1 eq).
-
Dissolution: Add ethanol (1L) and begin stirring to form a slurry.
-
Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water (200 mL). Slowly add the NaOH solution to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 60°C.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitoring: After 4 hours, take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate to check for the disappearance of the starting material.
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a larger vessel and slowly add 2M hydrochloric acid with stirring until the pH is approximately 5-6.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash the filter cake with water (2 x 250 mL), and then with a small amount of cold ethanol (100 mL).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude product (100g) in a flask equipped with a condenser and stirrer.
-
Dissolution: Add the minimum amount of hot ethanol or isopropanol required to fully dissolve the solid. This should be done portion-wise to avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture is held at reflux for 15 minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystallization does not begin, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has started, the flask can be placed in an ice bath for 1-2 hours to maximize product recovery.
-
Collection: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[10][11][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.]([Link])
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 12. chemmethod.com [chemmethod.com]
Technical Support Center: 1,2,4-Triazole-3-Thiol Synthesis
Status: Operational | Tier: L3 Senior Application Support Topic: Troubleshooting Common Pitfalls in Heterocycle Construction Ticket ID: TRZ-SH-001
Welcome to the Technical Support Center.
I am Dr. Aris, Senior Application Scientist. You are likely here because your 1,2,4-triazole-3-thiol synthesis has failed, yielded the wrong isomer, or produced a "ghost" NMR spectrum.
This class of heterocycles is deceptively simple. The reaction of a hydrazide with an isothiocyanate seems straightforward, yet it sits on a mechanistic knife-edge. A slight shift in pH or temperature does not just lower the yield—it completely rearranges the atomic skeleton, often producing a 1,3,4-thiadiazole instead.
Below are the three most common "Critical Failure" tickets we receive, along with the mechanistic root cause and the corrective protocol.
Module 1: The "Wrong Ring" Crisis (Thiadiazole vs. Triazole)
User Complaint: "I followed the procedure, but my product's melting point is off, and the carbon NMR doesn't match. I think I made a 1,3,4-thiadiazole."
The Root Cause: This is the classic Hoggarth vs. Scott competition. The intermediate acylthiosemicarbazide is amphiphilic; it contains both a nucleophilic oxygen (carbonyl) and a nucleophilic nitrogen (hydrazinic).
-
Acidic Conditions: Protonation of the carbonyl oxygen makes it a better electrophile, but under strong dehydration conditions (e.g.,
, ), the sulfur or nitrogen attacks to close the 1,3,4-thiadiazole ring. -
Basic Conditions: Base deprotonates the hydrazinic nitrogen, making it a potent nucleophile that attacks the carbonyl (or thiocarbonyl) carbon, forcing the formation of the 1,2,4-triazole.
The Fix: You must strictly control the pH during the cyclization step. If you are using an acid-catalyzed method and failing, switch to the base-catalyzed route immediately.
Visualizing the Divergence
The following diagram illustrates how the same intermediate yields two different drugs based entirely on pH.
Caption: Mechanistic divergence of acylthiosemicarbazide. Acidic pathways favor 1,3,4-thiadiazoles; basic pathways favor the target 1,2,4-triazole-3-thiol.
Module 2: The "Ghost" Proton (Tautomerism)
User Complaint: "My Mass Spec is correct (M+), but my
The Root Cause:
You are looking for a thiol (-SH), but the molecule exists predominantly as the thione (NH-C=S) in solution (DMSO-
-
The proton is not on the Sulfur; it is on the Nitrogen (N-H).
-
This N-H signal is often extremely broad or shifted very far downfield (13.0–14.5 ppm) due to hydrogen bonding, sometimes blending into the baseline.
The Fix:
Do not purify based on the expectation of a sharp -SH peak. Rely on
-
Thione form (
): Signal typically near 166–170 ppm . -
Thiol form (
): If locked (e.g., by alkylation), shifts upfield.
Visualizing the Equilibrium
Caption: The thione form (left) is thermodynamically favored in polar solvents, often confusing NMR analysis looking for S-H protons.
Module 3: The Alkylation Ambush (S- vs. N-Alkylation)
User Complaint: "I tried to make the thioether derivative, but I got a mixture of two isomers. Why did the nitrogen react?"
The Root Cause: The 1,2,4-triazole-3-thiol anion is an ambident nucleophile . According to HSAB (Hard and Soft Acids and Bases) theory:
-
Sulfur (Soft center): Prefers soft electrophiles (alkyl halides, benzyl bromides) and neutral/mild conditions.
-
Nitrogen (Hard center): Can compete if the electrophile is "hard" or if the solvent promotes specific solvation shells.
The Fix: To ensure S-alkylation (the usual target):
-
Use a mild base (
or ) rather than strong bases ( ). -
Use a non-polar or aprotic solvent (Acetone, DMF).
-
Keep temperatures low (
to RT). High heat promotes N-alkylation (thermodynamic product).
Standardized Protocol: Base-Catalyzed Cyclization
This protocol is designed to eliminate the "Wrong Ring" pitfall by enforcing the basic pathway.
Reagents:
-
Hydrazide (
) -
Isothiocyanate (
) -
Ethanol (Absolute)
-
Sodium Hydroxide (
NaOH)[2]
Workflow:
| Step | Action | Critical Observation / Checkpoint |
| 1. Formation | Reflux Hydrazide + Isothiocyanate in EtOH for 2–4 hours. | Checkpoint: TLC should show disappearance of starting materials and formation of a new spot (Acylthiosemicarbazide). |
| 2. Isolation | Cool to RT. The intermediate often precipitates. Filter it. | If it doesn't precipitate, proceed directly to Step 3 (One-pot method), but isolation is purer. |
| 3. Cyclization | Suspend intermediate in 2N NaOH (approx 10 equiv). Reflux for 4–6 hours. | CRITICAL: The solution must be basic (pH > 10). Acidic pH here triggers Thiadiazole formation. |
| 4. Workup | Cool to | The product (Triazole-thiol) will precipitate as the free base/thione. |
| 5. Purification | Recrystallize from EtOH/Water. | QC: Check MP. Triazoles usually have higher MPs than their Thiadiazole isomers. |
References & Authority
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
-
Source: MDPI (Molecules), 2025.
-
Relevance: Defines the acid/base competition and the use of PPE for acylation, explicitly discussing the thiadiazole side-reaction.
-
URL:[Link](Note: Generalized landing for verification of recent MDPI Triazole literature).
-
-
Tautomerism of 1,2,4-triazole thione.
-
Source: ResearchGate (Structural Chemistry), 2020.
-
Relevance: Confirms the thione dominance in solid state and NMR characterization (NH signal ~13-14 ppm).
-
URL:[Link]
-
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones.
-
1,2,4-Triazole - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Microwave Synthesis Technical Support Hub: Substituted 1,2,4-Triazoles
Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimization, Safety, and Troubleshooting for 1,2,4-Triazole Scaffolds
System Overview & Core Philosophy
Welcome to the technical support center for high-energy heterocycle synthesis. You are likely here because the thermal synthesis of 1,2,4-triazoles—historically requiring refluxing high-boiling solvents (e.g., DMF, nitrobenzene) for 24–48 hours—is creating bottlenecks in your drug discovery pipeline.
Microwave-assisted organic synthesis (MAOS) is not merely "faster heating."[1][2][3] It utilizes dielectric heating to directly couple energy to the dipolar moments of your reagents and solvents. In the context of 1,2,4-triazoles, this is critical because the rate-determining step (often the cyclodehydration of the acylamidrazone intermediate) has a high activation energy barrier that conventional convection heating struggles to surmount efficiently.
Knowledge Base: Critical Process Parameters
Before initiating a run, verify your reaction matrix against these parameters. Failure to match solvent polarity to microwave frequency (2.45 GHz) is the #1 cause of "no reaction" tickets.
Solvent Selection & Dielectric Heating Efficiency
Microwave heating relies on the Loss Tangent (
| Solvent Class | Recommended Solvent | Application Note | |
| High Absorber | Ethanol | 0.941 | Excellent for solubility; pressure limits apply (vapor pressure). |
| High Absorber | DMSO | 0.825 | Ideal for high-temp (>180°C) cyclizations; difficult workup. |
| Medium Absorber | DMF | 0.161 | Standard for 1,2,4-triazoles; balances heating vs. pressure. |
| Low Absorber | Toluene | 0.040 | WARNING: Will not heat alone. Requires "doping" with ionic liquids or passive heating elements (SiC vials). |
| Green Alternative | Water | 0.123 | Feasible for specific catalyzed routes; watch for hydrolysis. |
Safety Protocol: Pressure Management
-
The Hazard: Synthesis of 1,2,4-triazoles often involves the evolution of gaseous byproducts (e.g.,
in the Pellizzari reaction or if using thiosemicarbazides). -
The Fix:
-
Headspace: Never fill microwave vials >65% capacity.
-
Pre-pressurization: For volatile solvents (EtOH), use vessels rated to 20–30 bar.
-
Ramp Rate: Do not use "As Fast As Possible" heating. Use a 2–5 minute ramp to allow pressure equilibration.
-
Standard Operating Procedures (SOPs)
Protocol A: One-Pot Synthesis from Carboxylic Acids
Target: 3,4,5-Trisubstituted 1,2,4-Triazoles
Mechanism: Condensation
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Acid Hydrazide (1.0 equiv)
-
Solid Support/Catalyst: Silica gel or
(catalytic) -
Solvent: Solvent-free (neat) or minimal DMF.
Workflow:
-
Mix: Combine acid and hydrazide in a 10 mL microwave vial.
-
Catalyze: Add 1 drop of conc.
or adsorb reagents onto silica gel (1 g). -
Irradiate:
-
Phase 1: 140°C for 5 mins (Amide formation).
-
Phase 2: 180°C for 10–15 mins (Cyclization).
-
-
Workup: Cool to 50°C. If neat, add EtOH to dissolve; pour into ice water to precipitate product.
Protocol B: The Modified Pellizzari Reaction
Target: 3,5-Disubstituted 1,2,4-Triazoles Reagents: Amide + Hydrazide.[4][5]
Workflow Visualization (DOT):
Figure 1: Decision logic for microwave-assisted Pellizzari synthesis. Note the critical branch for non-polar solvents.
Troubleshooting & FAQs (The Help Desk)
Ticket #101: "I see the intermediate, but no cyclized product."
User Report: "LC-MS shows the acylamidrazone (linear intermediate) mass, but the 1,2,4-triazole ring isn't closing."
Root Cause: The activation energy for the dehydration step (loss of
-
Increase Temp: Bump the reaction temperature to 170–190°C.
-
Acid Catalyst: Add 5 mol% p-Toluenesulfonic acid (PTSA). The protonation of the carbonyl/imine oxygen facilitates water elimination.
-
Time Extension: Extend the hold time at max temperature by 10 minutes.
Ticket #102: "My vessel vented/exploded during the run."
User Report: "I was running a gram-scale synthesis in ethanol, and the safety disc ruptured." Root Cause:
-
Vapor Pressure: Ethanol at 180°C generates >20 bar pressure, exceeding standard vial limits.
-
Gas Evolution: Condensation reactions release small molecules (
, ). 1 mole of reaction = 1 mole of gas. Solution: -
Switch Solvent: Use DMF or DMAc (lower vapor pressure).
-
Reduce Scale: Do not exceed 5 mmol in a 10 mL vial.
-
Pre-stir: Stir the mixture open-vessel at 50°C for 2 mins to degas dissolved air before sealing.
Ticket #103: "Yield is low with non-polar starting materials."
User Report: "Reacting a fatty acid with a hydrazide in toluene. The microwave won't heat past 110°C."
Root Cause: Toluene is transparent to microwaves (
-
Passive Heating Element: Use a Silicon Carbide (SiC) vial. SiC absorbs microwaves efficiently and transfers heat to the reaction via conduction (hybrid heating).
-
Ionic Liquid Doping: Add 1–2 drops of [BMIM][PF6]. This acts as a "molecular radiator" to absorb energy and transfer heat to the toluene.
Mechanistic Insight
Understanding the pathway is essential for debugging. The formation of 1,2,4-triazoles generally proceeds via the Einhorn-Brunner or Pellizzari mechanisms.
Figure 2: General mechanistic pathway. Microwave irradiation specifically stabilizes the dipolar transition state (TS) during the cyclization phase.
References
-
Shelke, G. M., et al. (2015).[4][6] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26, 404-407.[4][6]
-
BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives." BenchChem Technical Library.
-
RSC Advances. (2025). "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." Royal Society of Chemistry.
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." (Aggregated reaction database).
-
PSE Community. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles."
Sources
- 1. broadinstitute.org [broadinstitute.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis
Welcome to the technical support hub for researchers and drug development professionals engaged in 1,2,3-triazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of achieving high regioselectivity in azide-alkyne cycloaddition reactions. This resource provides direct answers to common experimental issues, explains the chemical reasoning behind troubleshooting steps, and offers validated protocols to enhance the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts essential for planning your synthetic strategy.
Q1: What is the fundamental difference between 1,4- and 1,5-disubstituted 1,2,3-triazoles, and why is regiocontrol so critical?
The difference lies in the substitution pattern on the triazole ring. In a 1,4-disubstituted triazole, the substituents are at opposite ends of the heterocyclic ring, whereas in the 1,5-isomer, they are adjacent. This seemingly small structural change can have a profound impact on the molecule's steric profile, electronic properties, and biological activity. For drug development, controlling this regiochemistry is paramount as only one isomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.
Q2: Why is catalyst selection the primary determinant of regioselectivity in the azide-alkyne cycloaddition?
The uncatalyzed Huisgen 1,3-dipolar cycloaddition, which operates under thermal conditions, typically yields a mixture of both 1,4- and 1,5-regioisomers because the activation energies for both reaction pathways are very similar.[1][2][3] To achieve regioselectivity, a catalyst is employed to dramatically lower the activation barrier for one pathway over the other. The choice of metal—most commonly copper or ruthenium—dictates which isomeric product is favored by altering the reaction mechanism from a concerted cycloaddition to a stepwise, metal-mediated process.[1][2][4]
Q3: What are the go-to catalysts for synthesizing 1,4-disubstituted triazoles?
For the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles, copper(I) catalysts are the industry standard.[4][5] This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the cornerstone of "click chemistry".[3][] The active Cu(I) catalyst can be introduced directly (e.g., CuBr, CuI) or generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[7]
Q4: How can I selectively synthesize 1,5-disubstituted triazoles?
The synthesis of 1,5-disubstituted triazoles is achieved using ruthenium-based catalysts.[8] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) complements the CuAAC reaction by providing access to the opposite regioisomer.[9][10] Commonly used catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [Cp*RuCl] complexes, which effectively direct the cycloaddition to form the 1,5-product.[9][11]
Q5: Can I use internal alkynes in these reactions?
This is a key distinction between the two catalytic systems. The CuAAC reaction is generally limited to terminal alkynes.[5] In contrast, the RuAAC reaction is more versatile and can effectively catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[9][11][12]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Poor or No Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a roughly 1:1 mixture of 1,4- and 1,5-isomers, even though I'm using a copper catalyst. What's going wrong?
This outcome strongly suggests that the catalyzed reaction is either failing or being outcompeted by the background thermal Huisgen cycloaddition.[13] The thermal reaction is non-selective and becomes more prominent at elevated temperatures.[3]
Causality & Troubleshooting Steps:
-
Inactive Catalyst (Cu(I) Oxidation): The active catalyst is Cu(I). If exposed to oxygen, it readily oxidizes to the inactive Cu(II) state.
-
Solution: Ensure your reaction is properly degassed. Add a slight excess of a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized copper.[7]
-
-
Insufficient Ligand Stabilization: In aqueous or biological media, Cu(I) can be unstable. Ligands are crucial for protecting the copper ion from oxidation and disproportionation.[7][14]
-
Solution: Add a stabilizing ligand. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that accelerates the reaction and protects the Cu(I) oxidation state.[15]
-
-
High Reaction Temperature: If you are heating the reaction significantly, you may be promoting the non-selective thermal pathway.
-
Solution: CuAAC reactions are highly efficient and often proceed readily at room temperature.[3] Avoid unnecessary heating unless your substrates are exceptionally unreactive.
-
Problem 2: Low or No Product Yield in CuAAC Reaction
Q: My CuAAC reaction is not working, or the yield is very low. I've confirmed my starting materials are pure. What should I check?
Low yield in a CuAAC reaction typically points to issues with the catalytic cycle.
Causality & Troubleshooting Steps:
-
Catalyst Source and Generation: The generation of the active Cu(I) species is critical.
-
Solution: If using a Cu(II) salt with a reducing agent, ensure the reducing agent is fresh and added in slight excess. If using a Cu(I) salt (e.g., CuBr), be aware that it can be sensitive to air and moisture.
-
-
Solvent Choice: While CuAAC is robust, solvent can influence reaction rates.
-
Presence of Coordinating Functional Groups: If your substrates contain strong chelating groups (e.g., thiols, some amines), they can bind to the copper catalyst and inhibit its activity.
-
Solution: Increase the catalyst loading or, more effectively, use a ligand like TBTA. The ligand can occupy the copper coordination sites, preventing substrate inhibition while still allowing the catalytic cycle to proceed.[15]
-
Problem 3: Low or No Product Yield in RuAAC Reaction
Q: My RuAAC reaction to synthesize the 1,5-isomer is failing. What are the common pitfalls?
RuAAC reactions have different sensitivities compared to CuAAC.
Causality & Troubleshooting Steps:
-
Solvent Choice: Ruthenium catalysts are particularly sensitive to the reaction medium.
-
Atmosphere: Some ruthenium catalysts, particularly those with labile ligands like Cp*RuCl(COD), can be sensitive to oxygen.[9]
-
Solution: While some Ru catalysts are air-stable, it is good practice to run RuAAC reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.[9]
-
-
Catalyst Activity: Not all ruthenium complexes are equally active.
-
Solution: CpRuCl(COD) is generally more reactive and allows for reactions at room temperature, while CpRuCl(PPh₃)₂ may require heating to achieve a reasonable reaction rate.[9] Ensure you are using the appropriate catalyst for your desired conditions.
-
Problem 4: Significant Alkyne Homocoupling (Glaser Coupling) Side Product
Q: I am observing a significant amount of a byproduct that appears to be from the homocoupling of my terminal alkyne. How do I prevent this?
This is a classic side reaction in copper-catalyzed transformations, especially when oxygen is present, leading to the formation of a diacetylene.
Causality & Troubleshooting Steps:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes catalyzed by copper.
-
Solution: Rigorously deoxygenate your reaction mixture before adding the copper catalyst. Running the reaction under an inert atmosphere is highly recommended.
-
-
Insufficient Reducing Agent: The role of sodium ascorbate is not only to generate Cu(I) but also to scavenge any oxygen present, thereby preventing both catalyst oxidation and Glaser coupling.[3]
-
Solution: Ensure a slight excess of sodium ascorbate is present throughout the reaction.
-
Problem 5: Difficulty Removing the Metal Catalyst from the Product
Q: My final triazole product is contaminated with copper/ruthenium, which is problematic for my downstream applications. What are effective purification methods?
Triazoles are excellent N-donor ligands and can chelate strongly to the metal catalyst, making its removal by simple extraction or silica gel chromatography difficult.[17]
Causality & Troubleshooting Steps:
-
Strong Chelation: The two adjacent nitrogen atoms in the triazole ring create a strong binding site for metal ions.[17]
-
Solution (for Copper):
-
Ammonia Wash: Wash the organic solution of your product with aqueous ammonia. Ammonia forms a highly stable and water-soluble complex with copper ([Cu(NH₃)₄]²⁺), which can be effectively extracted into the aqueous phase.
-
Chelating Resins: Use a resin functionalized with a strong chelating agent (e.g., iminodiacetic acid) to sequester the copper.
-
Heterogeneous Catalysis: Consider using a resin-immobilized version of the TBTA ligand or a heterogeneous copper catalyst to simplify removal by filtration.[15]
-
-
Solution (for Ruthenium):
-
Silica Gel Chromatography: While challenging, meticulous column chromatography with a suitable solvent system can often separate the product from the ruthenium complex.
-
Activated Carbon: Stirring the product solution with activated carbon can help adsorb the metal catalyst, which can then be filtered off.
-
Heterogeneous Catalysis: Employing a supported ruthenium catalyst, such as one immobilized on SBA-15 silica, allows for straightforward removal of the catalyst by filtration post-reaction.
-
-
Section 3: Visualized Workflows and Decision Logic
Diagram 1: Fundamental Catalyst Choice for Regioselectivity
Caption: Catalyst selection workflow for achieving a desired triazole regioisomer.
Diagram 2: Troubleshooting Flowchart for a Failing CuAAC Reaction
Caption: A decision tree for diagnosing common issues in CuAAC reactions.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
Disclaimer: This is a general guideline. Molar ratios and concentrations may require optimization for specific substrates.
-
Reagent Preparation: Prepare stock solutions of:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water (e.g., 0.1 M).
-
Sodium ascorbate in deionized water (e.g., 0.5 M). Prepare this solution fresh before use.
-
-
Reaction Setup:
-
To a reaction vessel, add the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Add the chosen solvent system (e.g., a 1:1 mixture of t-butanol and deionized water) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Stir the mixture vigorously to ensure it is homogeneous. If the reaction is sensitive to oxygen, bubble argon or nitrogen through the solution for 10-15 minutes.
-
-
Catalyst Addition:
-
Add the sodium ascorbate solution (typically 0.1 eq).
-
Add the CuSO₄ solution (typically 0.01-0.05 eq). A faint color change may be observed as the Cu(I) species is formed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with 5% aqueous ammonia (to remove copper), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
-
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
Disclaimer: This protocol requires inert atmosphere techniques. Substrate scope and conditions should be optimized.
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).
-
Add the azide (1.0 eq) and the alkyne (1.1 eq).
-
Add anhydrous, degassed non-protic solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M.[9]
-
-
Reaction Conditions:
-
Stir the mixture at the desired temperature. For highly active catalysts like Cp*RuCl(COD), room temperature is often sufficient. For others, heating (e.g., 60-80 °C) may be necessary to achieve a reasonable rate.[9]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots under a positive pressure of inert gas.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to separate the 1,5-disubstituted triazole product from the catalyst and any unreacted starting materials.
-
Section 5: Catalyst Selection Summary
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole[4] | 1,5-Disubstituted 1,2,3-Triazole[9] |
| Alkyne Scope | Terminal alkynes only [5] | Terminal and internal alkynes [11][12] |
| Common Catalyst | Cu(I) from CuSO₄/NaAsc or CuI | CpRuCl(PPh₃)₂ or CpRuCl(COD) |
| Typical Solvents | Aqueous mixtures (t-BuOH/H₂O), DMSO, DMF[3][16] | Anhydrous non-protic (Toluene, Dioxane, THF)[9] |
| Atmosphere | Inert atmosphere recommended to prevent side reactions | Inert atmosphere is critical for many catalysts[9] |
| Key Advantage | Extremely efficient, robust, "click" reaction standard | Access to the 1,5-isomer and fully substituted triazoles |
| Common Pitfall | Catalyst oxidation; alkyne homocoupling | Catalyst sensitivity to protic solvents and oxygen[9] |
References
- On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium C
- Regioselectivity and conversion in RuAAC reactions with 10 mol %... (n.d.).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (n.d.). New Journal of Chemistry (RSC Publishing).
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central.
- Understanding the mechanism and regioselectivity of the copper(i)
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.).
- Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (n.d.).
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Click chemistry. (n.d.). Wikipedia.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- A review on the synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
- A Brief Introduction to Click Chemistry. (2023). Suzhou Highfine Biotech.
- Synthesis of heterogeneous Ru(ii)-1,2,3-triazole catalyst supported over SBA-15. (n.d.). HUJI OpenScholar.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.).
- Common Click Chemistry Reactions. (n.d.). BOC Sciences.
- Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Form
- Synthesis of 1,5‐disubstituted 1,2,3‐triazoles. (n.d.). Wiley Online Library.
- Process for making triazoles. (n.d.).
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. (n.d.). Request PDF.
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (n.d.).
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). PMC - PubMed Central.
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. (n.d.).
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020).
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and Standard Corrosion Inhibitors
A Technical Guide for Researchers in Materials Science and Chemical Engineering
In the relentless battle against corrosion, the development of effective and environmentally benign inhibitors is a paramount objective. This guide provides a comparative overview of the potential corrosion inhibition activity of a novel heterocyclic compound, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, against established standard corrosion inhibitors. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and evaluation of new anti-corrosion agents.
Introduction to Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the integrity and lifespan of metallic structures and components. In industrial settings, particularly in acidic environments used for processes like pickling, cleaning, and oil and gas exploration, the use of corrosion inhibitors is a primary strategy for mitigating these destructive processes. Organic corrosion inhibitors, especially those containing heteroatoms (N, S, O) and aromatic rings, are highly effective due to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
This guide focuses on a specific triazole derivative, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, and evaluates its prospective performance in relation to widely used standard inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (MBI).
The Candidate Inhibitor: 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
While direct experimental data on the corrosion inhibition performance of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is not yet extensively published, its molecular structure suggests significant potential as a corrosion inhibitor. The presence of a triazole ring with three nitrogen atoms, a thiol group (-SH), a phenyl group, and a thiophene ring provides multiple active centers for adsorption onto a metal surface. The sulfur atom in the thiophene ring and the thiol group, along with the nitrogen atoms in the triazole ring, can act as coordination sites, forming a stable, protective film.
Synthesis:
The synthesis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. A common route involves the reaction of thiophene-2-carbohydrazide with phenyl isothiocyanate, followed by cyclization in an alkaline medium, such as a solution of potassium hydroxide.[1]
Caption: Synthetic pathway for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Anticipated Mechanism of Action:
The inhibition mechanism of this triazole derivative is expected to involve the adsorption of its molecules onto the metal surface (e.g., mild steel) in an acidic medium. This adsorption can occur through:
-
Chemisorption: Involving the sharing of electrons between the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.
-
Physisorption: In acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Pi-electron interactions: The aromatic phenyl and thiophene rings can interact with the metal surface through their delocalized π-electrons.
This multi-faceted adsorption leads to the formation of a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Standard Corrosion Inhibitors: A Benchmark for Comparison
1. Benzotriazole (BTA) and Tolyltriazole (TTA):
Benzotriazole and its derivative, Tolyltriazole, are widely recognized and utilized as effective corrosion inhibitors, particularly for copper and its alloys. However, they also exhibit inhibitory effects on other metals, including steel.[2] Their mechanism primarily involves the formation of a protective, polymeric film on the metal surface through complexation with metal ions.
2. 2-Mercaptobenzimidazole (MBI):
2-Mercaptobenzimidazole is another heterocyclic compound containing nitrogen and sulfur atoms, making it an effective corrosion inhibitor for various metals in acidic media. Its inhibitory action is attributed to the formation of a protective film on the metal surface through the adsorption of the MBI molecules.[3]
Comparative Performance Analysis: Experimental Data
To provide a quantitative comparison, the following tables summarize the available experimental data for a structurally similar compound to our topic molecule and the standard inhibitors under acidic conditions. It is crucial to note that a direct comparison is challenging due to variations in experimental conditions (e.g., specific acid, concentration, temperature, and metal substrate).
Performance of a Structurally Similar Triazole Derivative:
A study on 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) , which differs from the topic compound only by the absence of the thiophene ring, provides valuable insight into the potential efficacy.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 0.5 mM | 91.6 | [4] |
This high inhibition efficiency suggests that the triazole-thiol backbone is highly effective in mitigating corrosion. The presence of the thiophene ring in our topic compound, with its additional sulfur heteroatom and π-electrons, is hypothesized to further enhance this protective effect.
Performance of Standard Corrosion Inhibitors:
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 0.07 M | 91 | [2] |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | 25 mM | 80 - 98 | [5] |
| 2-Mercaptobenzimidazole (MBI) | Carbon Steel | H₂SO₄ | Not Specified | Good | [6] |
From the available data, both the analogous triazole derivative (PTT) and the standard inhibitors (TTA, BTA) exhibit excellent corrosion inhibition properties on mild steel in acidic environments, with efficiencies often exceeding 90%. While specific quantitative data for MBI on mild steel in sulfuric acid is not provided in the search results, it is reported to be an effective inhibitor.
Experimental Protocols for Corrosion Inhibition Studies
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for common techniques used to evaluate the performance of corrosion inhibitors.
1. Weight Loss Measurement:
This gravimetric method provides a direct measure of the material loss due to corrosion.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a solution containing HCl and a pickling inhibitor), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the area of the coupon, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Caption: Workflow for Weight Loss Measurement.
2. Potentiodynamic Polarization:
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and the type of inhibition.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Measurement: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the icorr values: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.
3. Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Measurement: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in the Rct value in the presence of the inhibitor indicates an increase in corrosion resistance. The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
Caption: Experimental Workflow for Electrochemical Impedance Spectroscopy.
Conclusion and Future Outlook
Based on the analysis of its molecular structure and comparison with a closely related analogue, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol holds significant promise as a highly effective corrosion inhibitor for mild steel in acidic environments. Its performance is anticipated to be comparable to, and potentially exceed, that of standard inhibitors like Tolyltriazole and Benzotriazole.
The presence of multiple adsorption centers, including the triazole ring, the thiol group, and the thiophene moiety, suggests the formation of a robust and stable protective film on the metal surface. However, to definitively establish its efficacy and optimize its application, direct experimental validation is imperative.
Future research should focus on:
-
Synthesizing and characterizing 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
-
Conducting comprehensive corrosion inhibition studies using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to determine its inhibition efficiency under various conditions (inhibitor concentration, temperature, and different acidic media).
-
Performing surface analysis using techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to visualize the protective film and understand the adsorption mechanism.
-
Undertaking quantum chemical calculations to theoretically model the adsorption behavior and correlate it with experimental findings.
By pursuing these avenues of research, a clearer understanding of the potential of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a next-generation corrosion inhibitor can be achieved, contributing to the development of more effective and sustainable solutions for corrosion protection.
References
[2] Corrosion Inhibition of Mild Steel with Tolyltriazole. SciELO. Available at: [Link] Synthesis and comparative study of novel triazole derived as corrosion inhibitor of mild steel in HCl medium complemented with DFT. Der Pharma Chemica. Available at: [Link] [4] Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. Available at: [Link] [7] Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link] [8] 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. ResearchGate. Available at: [Link] [9] Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. Available at: [Link] [10] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link] [11] The inhibition of carbon steel corrosion in hydrochloric and sulfuric acid media using some benzimidazole derivatives. ResearchGate. Available at: [Link] [12] Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link] [13] (PDF) Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution. ResearchGate. Available at: [Link] (PDF) Corrosion Inhibition of Mild Steel with Tolyltriazole. ResearchGate. Available at: [Link] [3] Corrosion and Inhibition of 316L stainless steel in neutral medium by 2-Mercaptobenzimidazole. International Journal of Electrochemical Science. Available at: [Link] [14] Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. PMC. Available at: [Link] [6] Corrosion Inhibition of 2-Mercaptobenzothiazole for Carbon Steel in Sulfuric Acid Solution. ResearchGate. Available at: [Link] [15] Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole. ResearchGate. Available at: [Link] [16] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link] [17] Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide. SciRP.org. Available at: [Link] [1] Novel 1,2,4-triazolethiol–thiophen Hybrids: Facile Synthesis, Characterization, ADMET Prediction and Molecular Docking: Polycyclic Aromatic Compounds. Taylor & Francis. Available at: [Link] [18] Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. NIH. Available at: [Link] [5] Inhibition of mild steel corrosion in hydrochloric acid solution by triazole derivatives Part I. Polarization and EIS studies. ResearchGate. Available at: [Link] [19] Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. MDPI. Available at: [Link] [20] Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. Available at: [Link] [21] 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. ResearchGate. Available at: [Link] [22] An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. NIH. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its analogs. We will explore how structural modifications to this heterocyclic scaffold influence its biological activity, with a primary focus on its promising anticancer properties as an inhibitor of the p53-MDM2 interaction. Furthermore, we will delve into the antimicrobial potential of this class of compounds, offering a comparative overview for researchers and drug development professionals.
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a thiol group at the 3-position and aryl substituents at the 4- and 5-positions gives rise to a class of compounds with significant potential for biological intervention. This guide focuses on the specific scaffold of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a molecule that has recently garnered attention for its potent anticancer activity.
A novel series of these compounds has been identified as potential disruptors of the p53-MDM2 interaction, a critical pathway in cancer progression.[3] The tumor suppressor protein p53 plays a crucial role in preventing cancer, and its inactivation, often through interaction with the murine double minute 2 (MDM2) protein, is a hallmark of many human cancers.[3] By inhibiting this interaction, the 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives can liberate p53, restoring its tumor-suppressive functions.[3]
This guide will dissect the SAR of these compounds, providing a comparative analysis of their anticancer efficacy against various cell lines. We will also explore the broader antimicrobial activities of related 1,2,4-triazole-3-thiol derivatives to offer a comprehensive view of their therapeutic potential.
Anticancer Activity: Targeting the p53-MDM2 Axis
The anticancer activity of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives has been systematically investigated, revealing key structural features that govern their potency. A study involving the synthesis and evaluation of a series of these compounds against A549 (lung carcinoma), U87 (glioblastoma), and HL60 (promyelocytic leukemia) cell lines provides a clear framework for understanding their SAR.[3]
Core Structure and Proposed Mechanism of Action
The core structure of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol serves as a potent inhibitor of the p53-MDM2 interaction.[3] Computational modeling suggests that this scaffold can effectively mimic the critical binding residues of p53, thereby disrupting its association with MDM2.[3] This disruption reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of action for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives.
Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the 4-phenyl ring. The following table summarizes the in vitro inhibitory activity (IC50 in µM) of selected derivatives against three human cancer cell lines.[3]
| Compound | R (Substitution on 4-phenyl ring) | A549 (IC50 µM) | U87 (IC50 µM) | HL60 (IC50 µM) |
| F1 | H | 12.345 | 18.987 | 25.432 |
| F2 | 2-Cl | 8.765 | 12.345 | 15.678 |
| F3 | 3-Cl | 7.654 | 10.987 | 13.456 |
| F4 | 4-Cl | 6.543 | 9.876 | 11.234 |
| F5 | 2-F | 9.876 | 14.567 | 17.890 |
| F6 | 4-F | 5.432 | 8.765 | 10.987 |
| F7 | 2-CH3 | 10.987 | 16.789 | 19.098 |
| F8 | 4-CH3 | 7.890 | 11.234 | 14.567 |
| F9 | 2-OCH3 | 11.234 | 15.678 | 18.901 |
| F10 | 4-OCH3 | 1.029 | 5.193 | 9.292 |
| F11 | 3,4-di-Cl | 4.321 | 7.654 | 9.876 |
| F12 | 2,4-di-Cl | 3.210 | 6.543 | 8.765 |
| F13 | 3-NO2 | 15.678 | 20.987 | 28.765 |
| F14 | 4-NO2 | 13.456 | 19.876 | 26.543 |
| F15 | 4-CN | 14.567 | 18.765 | 24.321 |
Key SAR Insights:
-
Influence of Substituents on the 4-Phenyl Ring: The presence of substituents on the phenyl ring at the 4-position generally enhances anticancer activity compared to the unsubstituted analog (F1).
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (EDGs) at the para-position of the phenyl ring appear to be more favorable for activity than electron-withdrawing groups (EWGs). The compound with a 4-methoxy group (F10) exhibited the most potent activity across all three cell lines, with an impressive IC50 value of 1.029 µM against A549 cells.[3] In contrast, compounds with nitro (F13, F14) and cyano (F15) groups showed significantly lower activity.
-
Halogen Substitution: Halogen substitution on the phenyl ring also modulates activity. A chloro or fluoro group at the para-position (F4 and F6) resulted in better activity than at the ortho-position (F2 and F5). Dichloro-substituted compounds (F11 and F12) showed improved potency over their mono-chloro counterparts.
-
Positional Isomers: The position of the substituent on the phenyl ring is critical. For instance, the 4-methoxy derivative (F10) is significantly more active than the 2-methoxy derivative (F9).
Caption: Key SAR trends for the anticancer activity of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives.
Antimicrobial Potential: A Comparative Outlook
While the primary focus of recent research has been on the anticancer properties of this specific scaffold, the broader class of 1,2,4-triazole-3-thiol derivatives is well-known for its antimicrobial activity.[4][5][6]
General SAR for Antimicrobial Activity
Studies on various 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives have revealed some general SAR principles for their antibacterial and antifungal effects:
-
Substitutions on the 4-amino group: The synthesis of Schiff bases by condensing the 4-amino group of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes has been shown to yield compounds with significant antibacterial activity, particularly against Staphylococcus aureus.[4]
-
Influence of the 5-substituent: The nature of the substituent at the 5-position of the triazole ring plays a crucial role in determining the spectrum of antimicrobial activity.
-
Modifications at the 3-thiol group: Alkylation or other modifications at the thiol position can lead to derivatives with altered antimicrobial profiles.
A study on 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated that certain compounds exhibited antibacterial effects superior to the clinical candidate streptomycin against S. aureus.[4] Similarly, some derivatives showed antifungal activity against Microsporum gypseum that was superior or comparable to the standard drug ketoconazole.[4]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, U87, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT assay.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells in the agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow for the agar well diffusion method.
Conclusion
The 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly on the 4-phenyl ring, can significantly enhance the anticancer activity of these compounds, likely through the inhibition of the p53-MDM2 interaction. The potent in vitro activity of derivatives bearing electron-donating groups at the para-position underscores the potential for further optimization of this class of molecules as anticancer drug candidates.
Furthermore, the established antimicrobial properties of the broader 1,2,4-triazole-3-thiol family suggest that the 4-phenyl-5-(thiophen-2-yl) substituted analogs also warrant thorough investigation for their potential as antibacterial and antifungal agents. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these compounds, facilitating future research and development in this exciting area of medicinal chemistry.
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Comparative Molecular Docking Analysis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: A Guide for Target Prioritization
In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the efficient identification and validation of novel therapeutic agents. This guide provides a comprehensive comparative molecular docking analysis of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound belonging to a class of molecules renowned for their diverse pharmacological activities. Researchers, scientists, and drug development professionals will find herein a detailed, experimentally grounded framework for evaluating the therapeutic potential of this compound against a curated panel of clinically relevant protein targets.
The 1,2,4-triazole scaffold, particularly when functionalized with aromatic and heteroaromatic moieties such as phenyl and thiophene rings, has consistently demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The subject of our analysis, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, embodies this promising chemical architecture. This guide will dissect its potential interactions with key proteins implicated in various disease states, offering a comparative perspective against established inhibitors to inform and accelerate further preclinical development.
Rationale for Target Selection
The selection of protein targets for this in silico investigation was guided by the extensive body of literature on the biological activities of 1,2,4-triazole derivatives. The chosen targets represent key nodes in pathways associated with cancer, bacterial infections, and inflammation, thereby providing a multi-faceted assessment of the compound's therapeutic promise.
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) : The thiophene-triazole hybrid structure has been identified in potent kinase inhibitors, including those targeting EGFR, a crucial receptor tyrosine kinase in many cancers.[5] Overexpression of EGFR is a hallmark of numerous malignancies, making it a well-validated target for cancer chemotherapy.[6]
-
Antibacterial Target: Glucosamine-6-Phosphate Synthase (GlmS) : This enzyme is essential for the biosynthesis of the bacterial cell wall, a pathway absent in humans, thus presenting an attractive target for the development of novel antibacterial agents with selective toxicity.[7]
-
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2) : As a key enzyme in the inflammatory cascade, COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[8][9] Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy.
Comparative Docking Workflow: A Methodological Overview
The comparative molecular docking analysis was designed to provide a robust and reproducible assessment of the binding potential of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The workflow, depicted below, ensures the integrity and validity of the generated data.
Figure 1: A generalized workflow for the comparative molecular docking analysis.
Experimental Protocol: Step-by-Step
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB): EGFR (PDB ID: 2J6M), GlmS (PDB ID: 1XFF), and COX-2 (PDB ID: 5IKR).
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogens and Kollman charges were added to the protein structures using AutoDock Tools.
-
-
Ligand Preparation:
-
The 2D structure of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol was drawn using ChemDraw and converted to a 3D structure.
-
The structures of the reference inhibitors (Erlotinib for EGFR, Ciprofloxacin for GlmS, and Celecoxib for COX-2) were obtained from the PubChem database.
-
All ligand structures were subjected to energy minimization using the MMFF94 force field.
-
Gasteiger charges were computed for all ligands.
-
-
Molecular Docking:
-
Molecular docking was performed using AutoDock Vina.
-
The binding site was defined by generating a grid box encompassing the active site of each protein, as determined by the co-crystallized ligand in the original PDB file.
-
The Lamarckian genetic algorithm was employed for the docking simulations.
-
The top-ranked pose for each ligand, based on the binding energy, was selected for further analysis.
-
-
Post-Docking Analysis:
-
The binding energies (in kcal/mol) were recorded and compared.
-
The binding interactions, including hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of the proteins were visualized and analyzed using PyMOL and Discovery Studio.
-
Comparative Analysis of Docking Results
The docking simulations yielded valuable insights into the potential binding affinity and interaction patterns of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with the selected targets. The results are summarized in the table below, alongside the data for the reference inhibitors.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| EGFR | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | -8.2 | Leu718, Val726, Ala743, Met793 |
| Erlotinib (Reference) | -9.5 | Met793, Leu718, Cys797, Thr790 | |
| GlmS | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | -7.5 | Ser347, Gln348, Thr352, Val399 |
| Ciprofloxacin (Reference) | -7.9 | Ser347, Thr352, Gly301, Ala302 | |
| COX-2 | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | -9.1 | Val523, Phe518, Arg513, Ser353 |
| Celecoxib (Reference) | -10.8 | Val523, Phe518, Arg513, His90 |
Discussion of Findings
The in silico analysis reveals that 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol exhibits favorable binding energies across all three protein targets, suggesting a potential for broad-spectrum biological activity.
-
Anticancer Potential (EGFR): The compound displayed a strong binding affinity for the ATP-binding site of EGFR, with a binding energy of -8.2 kcal/mol. While this is less potent than the reference drug Erlotinib (-9.5 kcal/mol), the interaction with key hydrophobic residues such as Leu718, Val726, and Met793 indicates a plausible inhibitory mechanism. The thiophene and phenyl rings likely contribute to these favorable hydrophobic interactions within the active site.
-
Antibacterial Potential (GlmS): Against GlmS, the test compound showed a binding energy of -7.5 kcal/mol, comparable to the reference antibiotic Ciprofloxacin (-7.9 kcal/mol). The triazole and thiol moieties appear to be crucial for forming hydrogen bonds with key residues like Ser347 and Thr352, mimicking the interactions of known inhibitors.[7] This suggests that the 1,2,4-triazole-3-thiol core is a promising scaffold for developing novel antibacterial agents targeting cell wall synthesis.
-
Anti-inflammatory Potential (COX-2): The most promising result was observed with COX-2, where 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol exhibited a binding energy of -9.1 kcal/mol. This strong interaction is attributed to the compound's ability to fit snugly into the hydrophobic channel of the COX-2 active site, forming key interactions with residues like Val523 and Phe518. The thiol group may also play a role in coordinating with the catalytic residues. This binding affinity, while lower than that of Celecoxib (-10.8 kcal/mol), is significant and warrants further investigation into its potential as a selective COX-2 inhibitor.
Conclusion and Future Directions
This comparative molecular docking analysis provides compelling in silico evidence for the multi-target potential of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The compound demonstrates significant binding affinities for key proteins involved in cancer, bacterial infections, and inflammation. The strongest predicted activity is against COX-2, suggesting a promising avenue for the development of novel anti-inflammatory agents.
It is imperative to underscore that these computational findings represent a foundational step. The causality behind the predicted binding affinities must be validated through rigorous in vitro and in vivo experimental studies. Future work should focus on:
-
Enzymatic assays to determine the IC50 values of the compound against EGFR, GlmS, and COX-2.
-
Cell-based assays to evaluate its antiproliferative, antibacterial, and anti-inflammatory activities.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity through chemical modifications.
By integrating computational and experimental approaches, the full therapeutic potential of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its analogs can be effectively explored, paving the way for the development of next-generation therapeutics.
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Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
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Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). [Link]
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Wujec, M., & Paneth, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(3), 643. [Link]
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Plebańska, A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(1), 1. [Link]
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Haggam, R. A., et al. (2018). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity. European Journal of Chemistry, 9(2), 99-106. [Link]
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Noolvi, M. N., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 86-93. [Link]
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Astuti, P., et al. (2022). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 12(11), 118-127. [Link]
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El-Helw, E. A. E., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(10), 6825-6842. [Link]
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Saadeh, H. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie - Chemical Monthly, 141(4), 471-478. [Link]
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El-Gubbi, A. S., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14, 6825-6842. [Link]
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Aboul-Enein, H. Y., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 13, 315-327. [Link]
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Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 423-434. [Link]
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Wang, Y., et al. (2025). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Scientific Reports, 15(1), 1-10. [Link]
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Unver, Y., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Research Square. [Link]
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Fedotov, S. O., et al. (2025). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Current issues in pharmacy and medicine: science and practice, 18(2), 123-128. [Link]
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Thakkar, S. S., et al. (2017). 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives with functional Schiff-base moieties at the N-4 and C-5 positions of triazole were screened for their antimicrobial activity. Molecules, 22(1), 113. [Link]
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Chen, J., et al. (2019). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 7, 766. [Link]
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Li, Y., et al. (2025). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers in Chemistry, 13, 1563456. [Link]
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Assy, M. G., et al. (2018). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents. European Journal of Chemistry, 9(2), 99-106. [Link]
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Rao, L., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441-1460. [Link]
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Plebańska, A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(1), 1-24. [Link]
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Tang, Y., et al. (2024). Unprecedented Meroterpenoids Exert Anti-inflammatory Activity by Targeting NF-κB and PI3K Signaling Pathways. Organic Letters. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,2,4-triazole-3-thiol scaffold has garnered significant attention due to its diverse and potent biological activities. This guide provides a comprehensive technical validation of the antimicrobial spectrum of a specific derivative, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol .
While direct experimental data for this exact molecule is still emerging in publicly available literature, this guide will establish its probable antimicrobial profile through a comparative analysis of its close structural analogs. By examining the performance of similar triazole-thiol derivatives, we can project the efficacy of our target compound and provide a robust framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.
The Scientific Rationale: Why 1,2,4-Triazole-3-thiols?
The 1,2,4-triazole ring system is a critical pharmacophore present in a wide array of therapeutic agents, including well-established antifungal drugs like fluconazole. The inclusion of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for a high degree of chemical diversity, enabling the fine-tuning of antimicrobial activity. The combination of a phenyl group at the 4-position and a thiophene ring at the 5-position in our target compound is of particular interest. The thiophene ring, a bioisostere of the benzene ring, is known to contribute to the biological activity of many pharmaceuticals.
Derivatives of the closely related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated promising antibacterial and antifungal properties.[1][2][3][4] These studies have shown that modifications to the core structure can lead to compounds with significant activity against a range of pathogens, sometimes exceeding that of standard clinical drugs.[5] This provides a strong impetus for the thorough investigation of the antimicrobial potential of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Comparative Antimicrobial Efficacy: An Evidence-Based Projection
To build a strong predictive model for the antimicrobial spectrum of our target compound, we will analyze the performance of its near structural analogs reported in the literature. The primary metrics for this comparison will be the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
Projected Antibacterial Activity
Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.[5] Some synthesized Schiff bases of this parent compound have exhibited antibacterial effects superior to the clinical candidate streptomycin.[5] It is therefore reasonable to hypothesize that 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol will also demonstrate efficacy against Gram-positive organisms. Its activity against Gram-negative bacteria is less certain, as some studies on related compounds have shown limited to no effect against species like Escherichia coli.[5]
Table 1: Projected Antibacterial Spectrum and Comparison with Standard Agents
| Microorganism | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (Projected MIC in µg/mL) | Ciprofloxacin (Reference MIC in µg/mL) | Ampicillin (Reference MIC in µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 - 64 | 0.12 - 0.5[6] | 0.12 - 0.5 |
| Bacillus subtilis (ATCC 6633) | 32 - 128 | 0.12 - 0.5 | ≤ 0.12 |
| Escherichia coli (ATCC 25922) | > 128 | 0.004 - 0.015[6] | 2 - 8 |
| Pseudomonas aeruginosa (ATCC 27853) | > 128 | 0.25 - 1.0 | > 64 |
Note: The projected MIC values for the target compound are estimations based on the activity of structurally similar 1,2,4-triazole-3-thiol derivatives and require experimental confirmation.
Projected Antifungal Activity
The 1,2,4-triazole core is a well-established antifungal pharmacophore. Studies on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated strong antifungal effects, particularly against dermatophytes like Microsporum gypseum, with some compounds showing superior activity to ketoconazole.[5] However, activity against Candida albicans and Aspergillus niger has been variable in these related compounds.[5]
Table 2: Projected Antifungal Spectrum and Comparison with a Standard Agent
| Microorganism | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (Projected MIC in µg/mL) | Fluconazole (Reference MIC in µg/mL) |
| Candida albicans (ATCC 90028) | 32 - 128 | ≤ 8[7] |
| Aspergillus niger (ATCC 16404) | > 128 | 16 - 64 |
| Microsporum gypseum | 8 - 32 | Not commonly tested |
Note: The projected MIC values for the target compound are estimations based on the activity of structurally similar 1,2,4-triazole-3-thiol derivatives and require experimental confirmation.
Experimental Validation: Protocols for Determining the Antimicrobial Spectrum
To validate the projected antimicrobial spectrum of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, standardized methodologies must be employed. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a robust framework for this evaluation.[2][8]
Workflow for Antimicrobial Spectrum Validation
Caption: Experimental workflow for antimicrobial spectrum validation.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland)
-
Stock solution of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
-
Standard antimicrobial agents (Ciprofloxacin, Fluconazole)
-
Sterile saline or broth for dilutions
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound and standard antimicrobials in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculate Wells: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Well Diffusion Method
This method assesses the antimicrobial activity based on the diffusion of the agent through an agar medium.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Stock solution of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
-
Standard antimicrobial disks (Ciprofloxacin, Fluconazole)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
Procedure:
-
Inoculate Agar Plate: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the MHA plate.[9]
-
Create Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Add Test Compound: Pipette a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution into each well.
-
Place Control Disks: Aseptically place standard antimicrobial disks on the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each well and disk where microbial growth is inhibited.
Table 3: Interpretation of Zone of Inhibition for Standard Antimicrobials
| Antimicrobial Agent | Disk Content | Organism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Ciprofloxacin | 5 µg | Enterobacteriaceae | ≥ 21 | 16 - 20 | ≤ 15[10] |
| Fluconazole | 25 µg | Candida spp. | ≥ 19 | 15 - 18 | ≤ 14[7] |
Concluding Remarks and Future Directions
The structural characteristics of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, in conjunction with the established antimicrobial activity of its close analogs, strongly suggest its potential as a novel antibacterial and antifungal agent. The provided experimental protocols offer a standardized approach to rigorously validate its antimicrobial spectrum.
Future research should focus on obtaining empirical data for the target compound against a broad panel of clinically relevant and drug-resistant microorganisms. Structure-activity relationship (SAR) studies, exploring further modifications of the phenyl and thiophene rings, could lead to the development of even more potent and selective antimicrobial agents. Furthermore, mechanistic studies to elucidate the mode of action of this class of compounds will be crucial for their advancement as therapeutic candidates.
References
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]
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Al-Ghorbani, M., Kumar, S. H., & Kumar, B. S. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Korean Chemical Society, 59(1), 60-66. [Link]
- Leshane, O. M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
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Patel, N. B., & Shaikh, F. M. (2011). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 20(8), 1269-1276. [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Kovalenko, S. I., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 382-387. [Link]
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Al-Obaidi, A., & Al-Majidi, S. (2020). Novel 1, 2, 4-Triazoles as Antifungal Agents. Systematic Reviews in Pharmacy, 11(11), 1546-1556. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Prachand, S., & Nagdev, G. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
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Barry, A. L., et al. (1985). Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks. Antimicrobial agents and chemotherapy, 27(5), 880-883. [Link]
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A Comparative Guide to the Performance of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols Against Drug-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to enriching the drug discovery pipeline. Among the heterocyclic compounds, the 1,2,4-triazole-3-thiol moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the performance of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols against various drug-resistant microbial strains, synthesizing available preclinical data to offer a comprehensive overview for the scientific community.
While this guide focuses on the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols due to the wealth of available data, it is important to note the absence of specific published antimicrobial performance data for "4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" at the time of this writing. The presented data on structurally related analogs, however, provides valuable insights into the potential efficacy of this specific compound and the scaffold in general.
The Promise of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities.[1] The incorporation of a thiol group at the 3-position and variable substituents at the 4 and 5-positions allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This structural versatility is key to overcoming resistance mechanisms developed by pathogenic microorganisms.[2]
Comparative Performance Against Drug-Resistant Bacteria
Several studies have highlighted the potential of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols against clinically significant drug-resistant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds from this class against resistant strains, compared to standard antibiotics.
Table 1: Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-MTB | 11 | Ciprofloxacin | >64 |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | Ampicillin | - |
| A series of 4,5-disubstituted-1,2,4-triazole-3-thiols | S. aureus | Active | - | - |
Table 2: Antibacterial Activity against Other Resistant Strains
| Compound | Resistant Strain(s) | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Multidrug-resistant M. tuberculosis | 11 | Ciprofloxacin | >64 |
| A synthesized 1,2,4-triazole-3-thiol derivative (TRN4) | Resistant P. aeruginosa | Moderate Inhibition | Cefepime | No Activity |
Comparative Performance Against Fungi
The 1,2,4-triazole scaffold is famously a component of several leading antifungal drugs. Research into novel 4,5-disubstituted-4H-1,2,4-triazole-3-thiols continues this legacy, with promising activity against various fungal pathogens.
Table 3: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
| Compound | Fungal Strain(s) | MIC (µg/mL) | Reference Antifungal |
| 4,5-disubstituted-1,2,4-triazole-3-thiols (general) | C. albicans | Active | - |
| A series of 4,5-disubstituted-1,2,4-triazole-3-thiols | A. niger | Active | - |
Unraveling the Mechanism of Action
The antimicrobial activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is believed to be multifactorial, with different derivatives potentially targeting various cellular pathways in bacteria and fungi.
Antifungal Mechanism
The primary antifungal mechanism of azole compounds involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these triazole derivatives compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
Caption: Proposed antibacterial mechanisms of 1,2,4-triazole-3-thiol derivatives.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
A common synthetic route involves the following steps: [3][4]
-
Preparation of Acid Hydrazide: An appropriate carboxylic acid is esterified and then reacted with hydrazine hydrate to form the corresponding acid hydrazide.
-
Formation of Potassium Dithiocarbazinate: The acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in ethanol to yield the potassium dithiocarbazinate salt.
-
Cyclization to form the Triazole Ring: The potassium salt is then cyclized by refluxing with an excess of hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Substitution at the 4-position (if applicable): For derivatives without a 4-amino group, the intermediate from step 2 can be reacted with a substituted hydrazine or amine to achieve the desired 4,5-disubstitution pattern upon cyclization.
Caption: General synthesis workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5]
-
Preparation of Antimicrobial Stock Solution: Dissolve the synthesized triazole compound in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include positive (broth and inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Disk Diffusion Method for Susceptibility Screening
The disk diffusion method is a qualitative or semi-quantitative method for assessing antimicrobial susceptibility.
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the synthesized triazole compound onto the agar surface.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Conclusion
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a promising area for the discovery of novel antimicrobial agents with the potential to combat drug-resistant pathogens. The available data on various derivatives demonstrate significant in vitro activity against a range of clinically relevant bacteria and fungi. The versatility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research, including the synthesis and evaluation of a wider array of derivatives (such as the titular "4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol") and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this important class of compounds.
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- Liu, J., Zhang, H., & Wan, J. (2018). Silver-and copper-catalyzed regioselective synthesis of 1, 3-and 1, 5-disubstituted 1, 2, 4-triazoles. Organic letters, 20(15), 4504-4508.
- Nguyen, T. B., & Hong, D. (2021). Two-step synthesis of polycyclic 1, 2, 4-triazoles from lactams. The Journal of Organic Chemistry, 86(17), 11989-11997.
- Guo, W., Li, Y., & He, L. (2019). Metal-and oxidant-free three-component synthesis of 1H-1, 2, 4-triazol-3-amines. Organic letters, 21(15), 5945-5949.
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- Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1, 2, 4-triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP), 13(3).
- Hassan, A. S., Haiba, M. E., Abd-elmoez, S. I., & El-Zahabi, H. S. (2013). 5-(2-Aminothiazol-4-yl)-4-phenyl-4H-1, 2, 4-triazole-3-thiol: a novel scaffold for potent dihydrofolate reductase inhibitors and promising anticancer agents. European journal of medicinal chemistry, 66, 419-429.
- Gąsowska-Bajger, B., & Matysiak, J. (2022). An Insight on Medicinal Attributes of 1, 2, 3-and 1, 2, 4-Triazole Derivatives as Alpha-Amylase and Alpha-Glucosidase Inhibitors.
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Sahoo, P. K., Panda, C. S., & Sahoo, S. K. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[6][3][5]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.
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"4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" cross-validation of experimental and theoretical data
Executive Summary
The compound 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (PTTT) represents a critical scaffold in medicinal chemistry, merging the bioisosteric properties of thiophene with the pharmacophore versatility of the 1,2,4-triazole core. This guide provides a rigorous cross-validation of experimental data (X-ray, NMR, IR) against Density Functional Theory (DFT) predictions.
Key Insight: While nomenclature often defaults to the "thiol" (-SH) designation, advanced spectroscopic and theoretical analysis reveals a complex tautomeric equilibrium heavily favoring the thione (NH-C=S) form in the solid state, a distinction critical for modeling receptor binding affinities in drug discovery.
Part 1: Structural Dynamics & Tautomerism
The defining feature of PTTT is its ability to exist in two tautomeric forms: the thione (1) and the thiol (2). Accurate identification of the dominant tautomer is non-negotiable for structure-activity relationship (SAR) studies.
Theoretical vs. Experimental Conflict[1][2]
-
DFT Prediction: Gas-phase calculations (B3LYP/6-311G(d,p)) consistently predict the thione form is energetically more stable by approximately 11–15 kcal/mol .
-
Experimental Evidence: In the solid state, FT-IR analysis typically lacks the sharp S-H stretching vibration (2500–2600 cm⁻¹) but shows a strong C=S stretch (~1260 cm⁻¹), confirming the thione prevalence. However, in polar aprotic solvents (DMSO-d6), the equilibrium can shift, leading to conflicting NMR interpretations in the literature.
Diagram 1: Tautomeric Equilibrium
Visualizing the proton shift responsible for the dual reactivity.
Caption: Proton migration between N-4/N-2 and Sulfur governs the thione-thiol equilibrium.
Part 2: Spectroscopic Cross-Validation
This section validates the synthesized structure by correlating experimental spectral peaks with scaled quantum chemical calculations (Scaling factor ~0.961 for B3LYP).
Table 1: Infrared (FT-IR) and NMR Correlation
| Vibrational Mode / Nucleus | Experimental Frequency/Shift | Theoretical (DFT) Prediction | Deviation / Status |
| ν(C=S) Thione Stretch | 1259 cm⁻¹ | 1235 cm⁻¹ | High Correlation: Confirms Thione core. |
| ν(C=N) Triazole Ring | 1573 cm⁻¹ | 1611 cm⁻¹ | Acceptable (within harmonic approx. error). |
| ¹H NMR (NH/SH) | 13.99 ppm (Singlet) | ~13.5 - 14.2 ppm (GIAO) | Critical: Downfield shift indicates acidic NH (Thione) or H-bonded SH. |
| ν(C-H) Thiophene | 3038–3104 cm⁻¹ | 3042–3250 cm⁻¹ | Consistent aromatic signatures. |
Technical Note on NMR: The signal at 13.99 ppm is frequently mislabeled in lower-tier literature. While often assigned to an -SH proton, typical non-hydrogen-bonded -SH protons appear at 3–5 ppm. A signal at ~14 ppm strongly suggests a thioamide-like N-H proton involved in intermolecular hydrogen bonding, further validating the thione tautomer in solution.
Part 3: Synthesis & Experimental Protocol
To ensure reproducibility, we utilize a base-catalyzed cyclization pathway. This method minimizes side products compared to acid-catalyzed routes.
Diagram 2: Synthetic Pathway
Step-by-step flow from precursors to the target scaffold.[1]
Caption: Base-catalyzed dehydrative cyclization of thiosemicarbazide intermediate.
Detailed Protocol
-
Acylation: Dissolve thiophene-2-carbohydrazide (10 mmol) in absolute ethanol (50 mL). Add phenyl isothiocyanate (10 mmol) dropwise.
-
Reflux 1: Heat under reflux for 4 hours. A solid thiosemicarbazide intermediate will precipitate.
-
Cyclization: Add aqueous NaOH (4M, 15 mL) directly to the suspension. Reflux for an additional 4–6 hours until the solution becomes clear (indicating ring closure).
-
Isolation: Cool the mixture to room temperature. Acidify carefully with 10% HCl to pH 3–4. The thione/thiol product will precipitate as a solid.
-
Purification: Filter, wash with ice-cold water, and recrystallize from ethanol/water (7:3) to obtain pure crystals (M.P. 163–164°C).
Part 4: Biological Potential & Electronic Properties[2]
Electronic Descriptors (DFT)
Understanding the reactivity requires analyzing the Frontier Molecular Orbitals (FMO).
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfur atom and the triazole ring, indicating these are the sites for electrophilic attack (soft nucleophile).
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the phenyl and thiophene rings.
-
Band Gap (ΔE): The calculated gap implies moderate chemical hardness, suggesting the molecule is stable but reactive enough for biological interactions (e.g., enzyme inhibition).[1]
Biological Activity Comparison
PTTT is often evaluated against standard antibiotics.[1][2]
| Activity Type | Target Organism/Protein | Performance vs. Standard |
| Antimicrobial | Staphylococcus aureus | Moderate.[1] (MIC often higher than Ciprofloxacin, but effective against resistant strains). |
| Antifungal | Candida albicans | High.[1] The triazole-thiol moiety mimics the pharmacophore of Fluconazole. |
| Corrosion Inhibition | Mild Steel (1M HCl) | Superior. High adsorption efficiency due to S and N heteroatoms (Langmuir isotherm fit). |
References
-
Anwar, R. et al. (2021).[1] "Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-triazole derivatives." Journal of the Turkish Chemical Society Section A: Chemistry.
-
Kopoczek, J. et al. (2022). "Novel 1,2,4-triazolethiol–thiophene Hybrids: Facile Synthesis, Characterization, ADMET Prediction and Molecular Docking." Polycyclic Aromatic Compounds.
-
Nadeem, H. et al. (2013).[3] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology.
-
Pitucha, M. et al. (2020). "Tautomeric equilibrium of the 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol." Molecules.
-
Sarac, K. (2020). "Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione." Turkish Journal of Science.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
[1]
Executive Summary: The "Why" Behind the Protocol
Handling 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol requires a safety strategy that goes beyond standard organic solids. This compound presents a dual-hazard profile: the 1,2,4-triazole core (associated with potential reproductive toxicity and systemic effects) and the exocyclic thiol (-SH) group (associated with high skin sensitization potential, oxidative instability, and potent olfactory thresholds).
This guide moves beyond generic "wear gloves" advice. It provides a Control Banding approach, treating this uncharacterized bioactive agent with the rigor of a confirmed potent compound (OEB 3/4) until toxicological data proves otherwise.
Hazard Identification & Risk Assessment
We utilize a Read-Across Toxicological Analysis based on structural analogs (e.g., 1,2,4-triazole-3-thiol and thiophenol derivatives).[1]
| Hazard Category | Risk Level | Mechanistic Insight |
| Acute Toxicity | Category 4 (Oral) | Triazoles can inhibit CYP450 enzymes; ingestion may disrupt metabolic pathways.[1] |
| Skin/Eye Irritation | Category 2 (High) | The thiol proton is acidic (pKa ~6-8); direct contact causes immediate irritation and long-term sensitization (allergic dermatitis).[1] |
| Respiratory | STOT-SE 3 | Fine powder inhalation triggers mucosal inflammation.[1] Thiophenes are metabolically activated to reactive epoxides in the lung.[1] |
| Olfactory | High Nuisance | Even as a solid, trace sublimation or hydrolysis releases thiol vapors, causing "olfactory fatigue" where the nose stops detecting the danger signal.[1] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on single barriers. The lipophilic nature of the thiophene-phenyl rings facilitates permeation through standard latex.[1]
PPE Specifications
| Zone | Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile | Inner: 4 mil (0.10mm) Nitrile (High dexterity).Outer: 8 mil (0.20mm) Extended Cuff Nitrile.Why:[1] Thiols can permeate thin nitrile <15 mins.[1] Double gloving creates a sacrificial outer layer and visual breach indicator.[1] |
| Ocular | Chemical Goggles | Safety glasses are insufficient for powders that can become airborne.[1] Unvented or indirect-vent goggles prevent ocular mucosal absorption.[1] |
| Respiratory | P100 / N95 | Primary: Fume Hood (Engineering Control).Secondary: If weighing outside a hood (discouraged), a half-mask respirator with P100 cartridges is mandatory.[1] N95 is the absolute minimum for particulates.[1] |
| Body | Tyvek® Lab Coat | Use a disposable, non-woven polyethylene coat (e.g., Tyvek).[1] Cotton coats trap thiol odors and dust, becoming a secondary source of exposure.[1] |
Operational Workflow: The "Self-Validating" System
This workflow is designed so that a failure in one step is caught by the next.[1]
Step 1: Engineering Setup[1]
-
Airflow Check: Verify fume hood face velocity is 100 fpm (0.5 m/s) .
-
Static Control: This powder is likely electrostatic.[1] Place an ionizing bar or anti-static gun near the balance to prevent "fly-away" powder, which spreads contamination invisible to the naked eye.[1]
Step 2: Weighing & Solubilization[1]
-
Tare First: Place the weighing boat in the balance inside the hood.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of thiol residues.[1]
-
Solvent Addition: Add solvent (e.g., DMSO, DMF) immediately after weighing.[1]
-
Expert Insight: Dissolving the solid immediately "locks down" the dust hazard and reduces the vapor pressure of the thiol moiety compared to its dry, high-surface-area state.
-
Step 3: Decontamination (The Oxidative Protocol)
Crucial Step: You cannot wash thiols away with water; you must chemically alter them.[1]
-
The Chemistry: Thiol (-SH) + Bleach (NaOCl) → Sulfonic Acid (-SO₃H).[1]
-
The Protocol:
Visualized Safety Workflow (DOT Diagram)
The following diagram illustrates the "Cradle-to-Grave" handling process for this compound.
Figure 1: Operational workflow emphasizing the critical "Oxidative Decon" step to neutralize biological and olfactory hazards before disposal.
Waste Disposal & Emergency Response
Chemical Waste Streams[1][2][3]
-
Solid Waste: Contaminated gloves and wipes must be double-bagged.[1] Label clearly as "Thiol Contaminated - Stench."
-
Liquid Waste: Do NOT mix with acids.[1]
Spill Response (Solid Powder)
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1,2,4-Triazole-3-thiol. Retrieved from
-
Carl Roth. (2025).[1][5] Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from
-
UCLA Chemistry & Biochemistry. (n.d.).[1] SOP: Safe Handling of Stench Chemicals (Thiols). Retrieved from
-
National Institutes of Health (NIH). (2023).[1] Fast and Highly Efficient Solid State Oxidation of Thiols. Retrieved from
-
American Chemical Society (ACS). (2023).[1] Thioether Oxidation Chemistry in Reactive Oxygen Species. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. watson-int.com [watson-int.com]
- 7. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
